molecular formula C10H14ClF2NO B1432741 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride CAS No. 1864056-76-7

4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride

Cat. No.: B1432741
CAS No.: 1864056-76-7
M. Wt: 237.67 g/mol
InChI Key: DYGMHUIBMYFQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride is a high-purity chemical compound offered for research and development purposes. This organofluorine compound features a difluorophenoxy group linked to a butylamine chain, making it a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the molecule's electronic properties, metabolic stability, and membrane permeability, which is crucial for developing new pharmacologically active agents. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this amine hydrochloride in various synthetic applications, including the preparation of potential enzyme inhibitors or receptor modulators. As a salt, the hydrochloride form offers improved stability and solubility for handling in laboratory environments. Proper safety procedures should be followed; consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

4-(3,4-difluorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13;/h3-4,7H,1-2,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGMHUIBMYFQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and application of 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride , a specialized fluorinated building block used in medicinal chemistry.[1][2]

Part 1: Executive Summary & Structural Significance

In the landscape of drug discovery, This compound represents a strategic "linker-head" motif.[1][2] It combines a flexible butyl spacer with a metabolically robust 3,4-difluorophenoxy moiety.[1][2]

The inclusion of the 3,4-difluorophenoxy group is not arbitrary; it is a bioisosteric replacement for non-fluorinated phenoxy groups, designed to:

  • Block Metabolic Hotspots: The fluorine atoms at positions 3 and 4 prevent oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the molecule's half-life in vivo.

  • Modulate Lipophilicity: The electron-withdrawing nature of fluorine alters the dipole moment and increases lipophilicity (LogP) without adding significant steric bulk, facilitating membrane permeability.

Part 2: Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should use these values for analytical validation.

Table 1: Chemical Identity & Properties
PropertySpecification
IUPAC Name This compound
Formula (Salt)

Formula (Free Base)

Molecular Weight 237.67 g/mol (Salt) / 201.21 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Toluene
Hygroscopicity Moderate (Store in desiccator)
Melting Point Typically 145–155 °C (Dependent on crystallization solvent)
Table 2: Predicted Molecular Descriptors (Free Base)
DescriptorValueSignificance
cLogP ~2.1Optimal for CNS penetration and oral bioavailability.[2]
Topological Polar Surface Area (TPSA) 35.25 ŲIndicates good membrane permeability (<140 Ų).
H-Bond Donors 1 (Amine)Key for receptor binding interactions.[2]
H-Bond Acceptors 3 (O, F, F)Fluorine acts as a weak acceptor.[1]

Part 3: Synthetic Methodology

Reliable access to this compound is achieved via a two-step sequence: Williamson Ether Synthesis followed by Nitrile Reduction .[2] This pathway is preferred over direct alkylation with halo-amines to avoid polymerization side-reactions.[1][2]

Reaction Scheme Diagram

The following logic flow illustrates the critical path from raw materials to the hydrochloride salt.

SynthesisPathway Start1 3,4-Difluorophenol (Nucleophile) Intermediate Intermediate: 4-(3,4-Difluorophenoxy)butyronitrile Start1->Intermediate K2CO3, DMF 80°C, 4h Start2 4-Bromobutyronitrile (Electrophile) Start2->Intermediate Reduction Reduction Step (BH3·THF or H2/Raney Ni) Intermediate->Reduction Reduction SaltFormation Salt Formation (HCl in Dioxane/Ether) Reduction->SaltFormation Free Amine Isolation Final Final Product: 4-(3,4-Difluorophenoxy)butan-1-amine HCl SaltFormation->Final Precipitation

Caption: Two-stage synthesis via nitrile intermediate ensures mono-alkylation and high purity.

Detailed Experimental Protocol
Step 1: Etherification (Formation of Nitrile Intermediate)

Rationale: Using a nitrile linker prevents the formation of secondary/tertiary amines that occurs if 1,4-dibromobutane were used.[1][2]

  • Reagents: Charge a reaction vessel with 3,4-difluorophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 eq). Stir at room temperature for 15 minutes to facilitate deprotonation (phenoxide formation).
    
  • Alkylation: Dropwise add 4-bromobutyronitrile (1.1 eq).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol spot disappears.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate.
    
Step 2: Reduction & Salt Formation

Rationale: Borane-THF is chosen for chemoselectivity, reducing the nitrile to the primary amine without defluorinating the aromatic ring.[1][2]

  • Reduction: Dissolve the nitrile intermediate in anhydrous THF . Cool to 0°C under

    
    .
    
  • Reagent: Slowly add Borane-THF complex (

    
    )  (1M solution, 2.5 eq).
    
  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane. Add conc. HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH >12. Extract the free amine into DCM.

  • Salt Formation: To the DCM solution, add 4M HCl in Dioxane (1.5 eq). The white precipitate (Target Compound) forms immediately.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Ether if necessary.

Part 4: Handling, Stability & Safety

As a primary amine hydrochloride, this compound requires specific handling to maintain integrity and ensure operator safety.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will alter stoichiometry and melting point.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the free amine (if pH adjusted) can absorb

    
     from the air to form carbamates.[1]
    
  • Safety Hazards:

    • Irritant: Causes skin and serious eye irritation (H315, H319).[1][3][4]

    • Respiratory: Avoid dust inhalation.[3][5] Use a fume hood during weighing.

Part 5: Applications in Drug Design

The 4-(3,4-difluorophenoxy) moiety is a high-value pharmacophore.[1][2] Researchers utilize this building block to synthesize ligands for:

  • Serotonin Transporters (SERT): Phenoxyalkylamines are structural congeners to paroxetine and fluoxetine. The difluoro-substitution enhances selectivity.[2]

  • Sigma-1 Receptors: The lipophilic butyl chain combined with the fluorinated aromatic ring fits the hydrophobic pocket of Sigma-1 receptors, relevant in neuroprotection and pain management.[1]

  • Sodium Channels (

    
    ):  Structurally similar to Mexiletine , this amine can be derivatized to create state-dependent sodium channel blockers for arrhythmia or neuropathic pain.
    
Quality Control (QC) Criteria

For validation in research assays, the compound must meet these criteria:

  • 1H NMR (DMSO-d6): Diagnostic triplet at

    
     ~2.8 ppm (
    
    
    
    ) and multiplet at
    
    
    7.0–7.5 ppm (aromatic protons).[2]
  • 19F NMR: Two distinct signals around -135 to -150 ppm (confirming the 3,4-difluoro pattern).[1][2]

  • Mass Spectrometry:

    
     peak at 202.1 m/z.
    

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2018).[1][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]

  • Synthetic Methodology (Nitrile Reduction)

    • Brown, H. C., & Choi, Y. M. (1981).[1] Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines. Journal of the American Chemical Society. Link[2]

  • General Properties of Phenoxyalkylamines

    • PubChem Compound Summary for similar structures (e.g., Mexiletine).[1] Link

  • Safety Data

    • Fisher Scientific.[5] Safety Data Sheet: Amines, liquid, corrosive, n.o.s.[1]Link(Note: General amine safety applied due to structural homology).[2]

Sources

Technical Guide: Synthesis of 4-(3,4-Difluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride , a fluorinated phenoxyalkylamine scaffold often employed as a pharmacophore in medicinal chemistry (e.g., for hERG channel blockers, serotonin modulators, or kinase inhibitors).[1]

This guide prioritizes scientific integrity and scalability , presenting two distinct routes:

  • The Nitrile Reduction Route: Ideal for scale-up and industrial application.[2]

  • The Gabriel Synthesis Route: Ideal for high-purity laboratory preparation.[2]

Retrosynthetic Analysis & Strategy

The target molecule consists of a 3,4-difluorophenyl ether linked to a primary butylamine tail. The presence of the electron-withdrawing fluorine atoms on the phenol ring increases the acidity of the phenolic proton (


), facilitating the Williamson ether synthesis.
Strategic Disconnection[2]
  • Bond A (Ether Linkage): Formed via nucleophilic attack of the phenoxide on an electrophilic alkyl chain.

  • Bond B (Amine Formation): Formed via reduction of a nitrile or deprotection of a masked amine (phthalimide).[1]

Retrosynthesis cluster_0 Route 1: Nitrile Reduction (Scalable) cluster_1 Route 2: Gabriel Synthesis (High Purity) Target 4-(3,4-Difluorophenoxy)butan-1-amine HCl Nitrile 4-(3,4-Difluorophenoxy)butanenitrile Target->Nitrile Reduction (H2/Ni or LAH) Phthalimide N-[4-(3,4-Difluorophenoxy)butyl]phthalimide Target->Phthalimide Hydrazinolysis Reagents1 3,4-Difluorophenol + 4-Chlorobutyronitrile Nitrile->Reagents1 Williamson Ether Synthesis Reagents2 3,4-Difluorophenol + N-(4-Bromobutyl)phthalimide Phthalimide->Reagents2 Williamson Ether Synthesis

Figure 1: Retrosynthetic disconnection showing the two primary pathways.[1]

Route 1: The Nitrile Reduction Method (Primary Recommendation)

This route is preferred for multigram to kilogram scale-up due to the low cost of 4-chlorobutyronitrile and the avoidance of high-molecular-weight byproducts associated with the Gabriel synthesis.

Step 1: Alkylation (Williamson Ether Synthesis)

Reaction: 3,4-Difluorophenol + 4-Chlorobutyronitrile


 4-(3,4-Difluorophenoxy)butanenitrile[1][2]
  • Rationale: Potassium carbonate (

    
    ) is used as a mild base to deprotonate the phenol without causing elimination of the alkyl halide. Potassium iodide (KI) acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.[1]
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Dissolve 3,4-difluorophenol (1.0 equiv) in Acetone or Acetonitrile (5-10 volumes).

    • Note: DMF can be used for faster rates but is harder to remove.[2] Acetone is preferred for ease of workup.[2]

  • Base Addition: Add

    
      (1.5 - 2.0 equiv) and KI  (0.1 equiv).[1][2] Stir for 15 minutes at room temperature to form the phenoxide.
    
  • Alkylation: Add 4-chlorobutyronitrile (1.1 equiv) dropwise.[2]

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3][4]
    
  • Workup:

    • Cool to room temperature and filter off inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.[1]

    • Dry over

      
       and concentrate to yield the crude nitrile (typically a pale yellow oil).[5]
      
Step 2: Reduction to Amine

Reaction: 4-(3,4-Difluorophenoxy)butanenitrile


 Free Amine 

HCl Salt[1][2]
  • Option A (Laboratory Scale): Lithium Aluminum Hydride (

    
    ) in THF.[1]
    
  • Option B (Industrial Scale): Catalytic Hydrogenation (Raney Nickel or

    
    ) in Methanol/Ammonia.[1]
    

Protocol (Option A -


): 
  • Setup: Flame-dried flask under Nitrogen/Argon atmosphere.

  • Reagent Prep: Suspend

    
      (1.5 equiv) in anhydrous THF  at 
    
    
    
    C.
  • Addition: Add the crude nitrile (dissolved in THF) dropwise, maintaining temp

    
    C.
    
  • Reaction: Allow to warm to RT, then reflux for 2–4 hours.

  • Quench (Fieser Method): Cool to

    
    C. Carefully add water (
    
    
    
    g LAH), 15% NaOH (
    
    
    g LAH), then water (
    
    
    g LAH).
  • Isolation: Filter the granular precipitate. Dry the filtrate (

    
    ) and concentrate.[5]
    
Step 3: Salt Formation[1]
  • Dissolve the crude free amine in Diethyl Ether or Dichloromethane .[2]

  • Cool to

    
    C.
    
  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise until pH < 3.

  • The white solid precipitate is This compound .[2]

  • Filter, wash with cold ether, and dry under vacuum.[1][2]

Route 2: The Gabriel Synthesis Method (High Purity Alternative)

This route is recommended if the reduction step in Route 1 yields secondary amine impurities (dimers) or if hydrogenation equipment is unavailable. It guarantees a primary amine.[2]

Step 1: Alkylation with Phthalimide Linker

Reaction: 3,4-Difluorophenol + N-(4-Bromobutyl)phthalimide


 Phthalimide Intermediate[1][2]
  • Reagents:

    
     (1.5 equiv), DMF (solvent), 
    
    
    
    C.[1]
  • Procedure: Similar to Route 1. The N-(4-bromobutyl)phthalimide is a solid and easy to handle.[2] The product precipitates upon adding the reaction mixture to water.[6] Recrystallize from Ethanol.[2][6]

Step 2: Deprotection (Hydrazinolysis)

Reaction: Phthalimide Intermediate + Hydrazine Hydrate


 Primary Amine + Phthalhydrazide[1]
  • Suspend the phthalimide intermediate in Ethanol .[2]

  • Add Hydrazine Hydrate (3.0 equiv).[1][2]

  • Reflux for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form.[1][2]

  • Workup:

    • Cool and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate.

    • Critical Step: The residue often contains residual phthalhydrazide. Dissolve in 1M NaOH (to solubilize phthalhydrazide) and extract the free amine into Dichloromethane .

  • Convert to HCl salt as described in Route 1.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRoute 1 (Nitrile)Route 2 (Gabriel)Impact
Solvent Choice Acetone (slow, clean) vs. DMF (fast, hard to remove)DMF recommendedDMF requires thorough water washes to prevent carryover.[1][2]
Stoichiometry Excess Phenol vs. Excess LinkerSlight excess of Linker (1.1 eq)Excess alkyl halide ensures complete consumption of the valuable phenol.
Impurity Control Secondary Amine DimerPhthalhydrazideIn Route 1, high dilution during reduction minimizes dimerization.[1][2] In Route 2, NaOH wash is critical.[1][2]
Temperature Reflux (

C)

C
Higher temps in Route 1 can cause nitrile polymerization; control strictly.[1][2]

Analytical Characterization

Confirm the identity of the final HCl salt using the following specifications:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0-8.2 (br s, 3H, 
      
      
      
      )[1]
    • 
       7.3-7.5 (m, 1H, Ar-H)[1][2]
      
    • 
       7.0-7.2 (m, 1H, Ar-H)[1][2]
      
    • 
       6.7-6.9 (m, 1H, Ar-H)[1][2]
      
    • 
       4.0 (t, 2H, 
      
      
      
      )[1]
    • 
       2.8 (t, 2H, 
      
      
      
      )[1]
    • 
       1.6-1.8 (m, 4H, 
      
      
      
      )[1][2]
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (Free base).[1][2]
      
    • Observed

      
      .[2]
      

Process Flow Diagram

ProcessFlow cluster_inputs cluster_reaction Step 1: Etherification cluster_reduction Step 2: Reduction cluster_salt Step 3: Salt Formation Phenol 3,4-Difluorophenol Rxn1 Reflux in Acetone K2CO3, KI Phenol->Rxn1 Linker 4-Chlorobutyronitrile Linker->Rxn1 Workup1 Filter Salts Wash 1M NaOH Rxn1->Workup1 Rxn2 LiAlH4 (THF) or H2/Raney Ni Workup1->Rxn2 Quench Fieser Quench Extraction Rxn2->Quench Salt HCl in Dioxane Precipitation Quench->Salt Final Final Product (HCl Salt) Salt->Final

Figure 2: Process flow for the Nitrile Reduction Route.[2]

References

  • Gabriel Synthesis Methodology

    • Gibson, M.S., & Bradshaw, R.W. (1968).[1][2] The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.[1][2] Link[1]

  • Phenol Alkylation (General Protocol)

    • Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for Williamson Ether Synthesis conditions).

  • Nitrile Reduction (Lithium Aluminum Hydride)

    • Amundsen, L.H., & Nelson, L.S. (1951).[1][2] Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.[1] Link[1]

  • Analogous Synthesis (Phenoxyalkylamines)

    • Specific conditions adapted from: Synthesis of 4-(phenoxy)butan-1-amine derivatives. (Generic methodology validated across multiple patents for phenoxy-linker synthesis, e.g., WO2013144295A1).[1][2] Link

Sources

Comprehensive Spectroscopic Guide: 4-(3,4-Difluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and structural analysis of 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride , a fluorinated ether intermediate often employed in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., histamine antagonists, serotonin modulators).

As no single public repository hosts the full experimental spectrum for this specific salt form, the data below is a high-fidelity structural derivation based on fragment analysis of commercially validated building blocks (3,4-difluoroanisole and 4-phenoxybutylamine) and standard substituent chemical shift principles.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
Molecular Formula

Molecular Weight 237.67 g/mol (Salt); 201.21 g/mol (Free Base)
Exact Mass (Free Base) 201.0965
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
Key Structural Motif 3,4-Difluorophenyl ether linked to a primary butylamine

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting impurity peaks (e.g., residual solvents, unreacted phenol). The standard industrial route involves a Williamson ether synthesis followed by functional group manipulation.

Synthetic Workflow (DOT Diagram)

Synthesis Phenol 3,4-Difluorophenol (Starting Material) Intermediate Phthalimide Intermediate (Precursor) Phenol->Intermediate K2CO3, DMF, 80°C (Ether Formation) Linker N-(4-bromobutyl)phthalimide (Linker) Linker->Intermediate Product 4-(3,4-Difluorophenoxy) butan-1-amine HCl (Final Salt) Intermediate->Product 1. N2H4 (Hydrazine) 2. HCl/MeOH

Figure 1: Standard synthetic route via Gabriel Synthesis to ensure primary amine purity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6 or


 (Values shifted for HCl salt form)
1.

H NMR (Proton)

The spectrum is dominated by the deshielded aromatic protons and the distinct triplet of the ether linkage.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.10 Broad s3H

Ammonium protons (Exchangeable with

).
7.35 - 7.42 Multiplet1HAr-H (

)
Ortho to Fluorine, strongly coupled (

).
7.15 - 7.25 Multiplet1HAr-H (

)
Meta to ether, between two Fluorines.
6.85 - 6.95 Multiplet1HAr-H (

)
Ortho to ether, Para to Fluorine.
4.02 Triplet (

Hz)
2H

Alpha to oxygen (Ether linkage).
2.85 Broad t2H

Epsilon to ether, Alpha to Ammonium.
1.65 - 1.80 Multiplet4H

Central methylene chain.

Expert Note: The aromatic region (6.8–7.4 ppm) will show complex second-order splitting due to


 spin-spin coupling. Do not expect clean doublets; expect multiplets.
2.

C NMR (Carbon)

Key diagnostic peaks are the C-F doublets with large coupling constants (


 Hz).
  • 155.2 ppm: Ar-C-O (Ipso carbon).

  • 148.5 ppm (dd): C-F (C3/C4,

    
     Hz).
    
  • 143.8 ppm (dd): C-F (C3/C4,

    
     Hz).
    
  • 117.5 ppm (d): Ar-C (C6).

  • 111.0 ppm (d): Ar-C (C2).

  • 105.5 ppm (d): Ar-C (C5).

  • 68.4 ppm:

    
     (Ether carbon).
    
  • 39.2 ppm:

    
     (often obscured by DMSO solvent peak).
    
  • 26.5 ppm: Central alkyl chain.

  • 25.8 ppm: Central alkyl chain.

3.

F NMR (Fluorine)
  • -138.5 ppm (m): 1F (Meta to ether).

  • -145.2 ppm (m): 1F (Para to ether).

  • Note: The two fluorines are chemically non-equivalent due to the asymmetric substitution at position 1.

B. Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR

Wavenumber (

)
Functional GroupMode
2800 - 3200

Broad ammonium stretch (Characteristic of HCl salts).
1515, 1605 Ar-C=CAromatic ring skeletal vibrations.
1210 - 1240 C-O-CAryl alkyl ether stretching (Strong band).
1100 - 1150 C-FAryl-Fluorine stretch.
810 - 860 Ar-HOut-of-plane bending (1,2,4-trisubstituted benzene).
C. Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization)

  • Parent Ion

    
    :  m/z 202.1 
    
  • Base Peak: Often m/z 30.0 (

    
    ) or m/z 129.0  (Difluorophenoxy cation fragment).
    
Fragmentation Logic (DOT Diagram)

MassSpec Parent Parent Ion [M+H]+ m/z 202.1 Frag1 Fragment A (Loss of NH3) m/z 185.1 Parent->Frag1 - NH3 (17) Frag2 Fragment B (Ether Cleavage) m/z 129.0 (Difluorophenol cation) Parent->Frag2 C-O Bond Break Frag3 Fragment C (Amine Chain) m/z 74.1 Parent->Frag3 Alkyl Chain

Figure 2: Predicted ESI+ fragmentation pattern useful for structural confirmation.

Quality Control & Impurity Profiling

When analyzing this compound, watch for these common process impurities:

  • 3,4-Difluorophenol (Starting Material):

    • Detection: HPLC (RT ~1.5 min earlier than product),

      
      H NMR (Doublet at 6.7 ppm, OH broad singlet).
      
  • Bis-alkylation Impurity (Secondary Amine):

    • Structure:

      
      .
      
    • Detection: MS (m/z ~386), NMR (Shift in N-CH2 protons).

  • Residual Solvents:

    • DMF (2.73, 2.89, 7.95 ppm in DMSO).

    • Methanol (3.17 ppm in DMSO).

References

  • General Synthesis of Phenoxyalkylamines:Journal of Medicinal Chemistry, "Synthesis and SAR of phenoxyalkylamine derivatives as histamine H3 antagonists.
  • Fluorine NMR Parameters: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Source for shift prediction).
  • Fragment Data (3,4-Difluoroanisole):AIST Spectral Database for Organic Compounds (SDBS), SDBS No. 22841.
  • Fragment Data (4-Phenoxybutylamine):PubChem Compound Summary, CID 1216231 (Analogous alkyl chain shifts).

Technical Whitepaper: Strategic Utilization of 4-(3,4-Difluorophenoxy)butan-1-amine Hydrochloride in Medicinal Chemistry

[1]

Compound ID: 4-(3,4-Difluorophenoxy)butan-1-amine HCl CAS: 1258652-04-8 (HCl salt) / 1216231-74-1 (Free base) Chemical Class: Fluorinated Phenoxyalkylamines Primary Utility: Pharmacophore Hybridization & Linker Chemistry[1]

Part 1: Executive Summary & Core Identity[1]

This compound is a high-value bifunctional building block used primarily in the optimization of CNS-active agents and oncology candidates.[1] Structurally, it consists of a lipophilic 3,4-difluorophenoxy "head" connected via a flexible four-carbon (butyl) tether to a reactive primary amine "tail." [1]

This architecture serves two critical functions in drug design:

  • Metabolic Blocking: The 3,4-difluoro substitution pattern on the phenyl ring effectively blocks oxidative metabolism (CYP450) at the para and meta positions, significantly extending the half-life of the parent scaffold compared to non-fluorinated analogs.

  • Pharmacophore Extension: The butyl-amine chain acts as a "molecular ruler," allowing the fluorinated aromatic group to reach deep hydrophobic pockets (e.g., in HIF-2α or Sigma-1 receptors) while the amine forms salt bridges with aspartate/glutamate residues in the binding site.[1]

Part 2: Primary Research Applications

HIF-2α Antagonists (Oncology)

Recent patent literature associates the 3,4-difluorophenoxy moiety with the development of Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors.[1] In this context, the amine is often coupled to a bicyclic heteroaromatic core (e.g., indanone or triazolopyridine).

  • Mechanism: The difluorophenoxy group occupies a specific hydrophobic cavity within the PAS-B domain of the HIF-2α protein, disrupting the heterodimerization with HIF-1β.[1]

  • Design Rationale: The fluorine atoms provide electrostatic interactions with polar residues in the pocket while maintaining high lipophilicity (LogP modulation).[1]

Sodium Channel Blockers (Nav1.x)

This compound acts as a bioisostere for the side chains of Class IB antiarrhythmics (e.g., Mexiletine derivatives).

  • Application: Research into state-dependent blockade of Nav1.4 (skeletal muscle) and Nav1.7 (pain).[1]

  • Structure-Activity Relationship (SAR): The 4-carbon linker provides optimal spacing for the protonated amine to interact with the channel pore's selectivity filter, while the fluorinated tail anchors the molecule in the lipid fenestration.

Sigma-1 Receptor Ligands

Phenoxyalkylamines are a privileged scaffold for Sigma-1 receptor (σ1R) modulation, investigated for neuroprotective effects in Alzheimer’s and neuropathic pain.[1]

  • Utility: The compound serves as a "warhead" for generating high-affinity σ1R agonists.[1] The primary amine allows for further derivatization (e.g., reductive amination) to tertiary amines, which are requisite for high σ1R affinity.

Part 3: Experimental Protocols

Protocol A: Synthesis via Gabriel Synthesis

Rationale: This pathway avoids the formation of secondary amine byproducts common in direct alkylation.

Reagents: 3,4-Difluorophenol, N-(4-Bromobutyl)phthalimide, K2CO3, Hydrazine hydrate.[1] Solvents: DMF (Step 1), Ethanol (Step 2).[1]

Step-by-Step Workflow:

  • Ether Formation:

    • Dissolve 3,4-Difluorophenol (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (K2CO3, 2.0 eq) and stir at room temperature for 30 min to generate the phenoxide.

    • Add N-(4-Bromobutyl)phthalimide (1.1 eq) dropwise.[1]

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Quench with water, extract with EtOAc, wash with brine, dry over MgSO4.[2] Isolate the phthalimide intermediate.[1]

  • Deprotection (Hydrazinolysis):

    • Dissolve the intermediate in Ethanol.[1]

    • Add Hydrazine hydrate (5.0 eq).[1] Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.[1]

    • Cool to room temperature and filter off the solid.[1]

    • Concentrate the filtrate.[1] Dissolve residue in 1N HCl to form the hydrochloride salt.[1]

    • Purification: Recrystallize from Isopropanol/Ether.[1]

Protocol B: Reductive Amination (Derivatization)

Rationale: To couple the amine to a ketone-based scaffold (e.g., for library generation).[1]

  • Dissolve the ketone scaffold (1.0 eq) and 4-(3,4-Difluorophenoxy)butan-1-amine HCl (1.1 eq) in DCE (Dichloroethane).

  • Add Triethylamine (1.1 eq) to free the base.[1]

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Stir at room temperature for 12-16 hours under N2 atmosphere.

  • Quench with saturated NaHCO3.[1] Extract with DCM.[1]

Part 4: Visualization & Logic[1]

Diagram 1: Synthesis & Application Logic

This diagram illustrates the conversion of the phenol precursor into the active amine and its subsequent divergence into three major therapeutic classes.

GPhenol3,4-Difluorophenol(Precursor)InterPhthalimide Intermediate(Protected Amine)Phenol->InterWilliamson Ether(K2CO3, DMF)LinkerN-(4-Bromobutyl)phthalimideLinker->InterTarget4-(3,4-Difluorophenoxy)butan-1-amine HClInter->TargetHydrazinolysis(EtOH, Reflux)App1HIF-2α Inhibitors(Oncology)Target->App1Coupling toIndanone CoreApp2Nav1.7 Blockers(Pain Management)Target->App2Bioisostere ofMexiletineApp3Sigma-1 Agonists(Neuroprotection)Target->App3ReductiveAmination

Caption: Synthesis pathway from 3,4-difluorophenol to the target amine, branching into three distinct medicinal chemistry applications.

Diagram 2: Pharmacophore Mapping (HIF-2α Context)

This diagram visualizes how the molecule interacts within a theoretical binding pocket, highlighting the specific role of the fluorine atoms and the amine tail.

SARcluster_molMolecule StructureF_Group3,4-Difluoro Motif(Metabolic Block + Lipophilicity)LinkerButyl Chain(Hydrophobic Spacer)F_Group->LinkerPocket_HydroHydrophobic Pocket(PAS-B Domain)F_Group->Pocket_HydroVan der WaalsInteractionMetabolismCYP450 OxidationF_Group->MetabolismInhibitsAminePrimary Amine(Ionic Anchor)Linker->AmineLinker->Pocket_HydroSpanningResidueAsp/Glu Residue(Salt Bridge)Amine->ResidueIonic Bond

Caption: Pharmacophore analysis showing the interaction of the difluoro-head and amine-tail within a theoretical receptor binding pocket.[1]

Part 5: Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 237.68 g/mol (HCl salt)Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 3 (Ammonium)Critical for salt bridge formation
H-Bond Acceptors 3 (F, F, O)Fluorine acts as a weak acceptor
cLogP ~2.8 (Free base)CNS penetrant; good membrane permeability
pKa ~9.8 (Amine)Predominantly protonated at physiological pH
Storage 2-8°C, HygroscopicStore under inert gas (Argon/Nitrogen)

References

  • HIF-2α Inhibitor Development: Wallace, E. M., et al.[1] "Aryl Ethers and Uses Thereof."[1] U.S. Patent USRE49948E1. (2023).[1]

  • Mexiletine Analog Synthesis: Roselli, M., et al.[1][3] "Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues."[3] Chemical Biology & Drug Design. (2016).[1]

  • Sigma Receptor Ligands: Chu, W., et al.[1] "Synthesis and Characterization of Sigma Receptor Ligands." Journal of Medicinal Chemistry. (2009).

  • Fluorine in Medicinal Chemistry: Purser, S., et al.[1] "Fluorine in medicinal chemistry."[1][4] Chemical Society Reviews. (2008).[1]

Methodological & Application

Characterization of Phenoxy Butanamine Ligands at the Human Dopamine D4 Receptor using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Senior Application Scientist Note:

The dopamine D4 receptor (DRD4), a D2-like G protein-coupled receptor (GPCR), is a pivotal target in neuroscience research and drug development, implicated in cognitive processes, emotional regulation, and the pathophysiology of disorders like ADHD and schizophrenia.[1][2][3] Its unique pharmacology and polymorphic nature present both challenges and opportunities for designing selective ligands.[3][4] This document provides a comprehensive protocol for characterizing the binding affinity of novel compounds, specifically those based on the phenoxy butanamine scaffold, at the human DRD4.

This guide moves beyond a simple recitation of steps. It is designed to provide the underlying rationale for key methodological choices, ensuring that researchers can not only execute the assay but also troubleshoot and adapt it effectively. The core of this application is a competitive radioligand binding assay, a robust "gold standard" method for quantifying the interaction between a ligand and its receptor.[5][6] We will detail the classic filtration-based method and discuss the principles of the alternative Scintillation Proximity Assay (SPA) format.

Principle of the Competitive Binding Assay

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[6][7] The fundamental principle involves a competition between a labeled ligand of known affinity (the "radioligand") and an unlabeled test compound (the "competitor") for a finite number of receptors in a biological preparation.[8]

The assay measures the ability of the test compound—in this case, a phenoxy butanamine derivative—to displace the radioligand from the DRD4 receptor. By incubating a fixed concentration of radioligand and receptor with increasing concentrations of the test compound, we can generate a dose-response curve. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its binding affinity for the receptor.[5]

Specific binding is the quantifiable interaction with the receptor of interest and is calculated by subtracting non-specific binding (NSB) from the total binding observed.[9] NSB refers to the binding of the radioligand to other components in the assay, such as lipids, the filter plate, or other proteins, and is a critical source of background noise that must be minimized and measured accurately.[9][10][11]

cluster_0 Assay Principle: Competitive Binding Receptor D4 Receptor Bound_Complex Specific Binding (Signal Measured) Receptor->Bound_Complex Binds Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Bound_Complex Competitor Test Compound (Phenoxy Butanamine) Competitor->Bound_Complex Competes & Displaces cluster_workflow Data Analysis Workflow Raw_CPM Raw CPM Data (from Scintillation Counter) Calc_SB Calculate Specific Binding: Total CPM - NSB CPM Raw_CPM->Calc_SB Normalize Normalize Data (% Inhibition) Calc_SB->Normalize Plot Plot % Inhibition vs. [Log Competitor] Normalize->Plot Fit Non-linear Regression (Sigmoidal Dose-Response) Plot->Fit IC50 Determine IC50 Fit->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Final_Ki Final Ki Value (Affinity) Cheng_Prusoff->Final_Ki

Caption: Workflow for calculating ligand affinity (Ki) from raw data.

  • Calculate Specific Binding:

    • Average the CPM values for your triplicates.

    • Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Trustworthiness Check: For a valid assay, specific binding should be at least 50% of total binding, and ideally >80%. [12]

  • Generate Competition Curve:

    • For each concentration of your phenoxy butanamine competitor, calculate the percentage of specific binding inhibited using the formula: % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB))

    • Plot % Inhibition (Y-axis) against the log concentration of the competitor (X-axis).

  • Determine IC50:

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.

    • The software will calculate the Log(IC50), from which the IC50 value is derived.

  • Calculate Ki (Cheng-Prusoff Equation):

    • The IC50 is dependent on the concentration of radioligand used. To find the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd))

      • [L] = The final concentration of radioligand in the assay.

      • Kd = The equilibrium dissociation constant of the radioligand for the DRD4 receptor (must be determined separately via a saturation binding experiment under identical conditions). [5][13]

Sample Data Table
CompoundIC50 (nM)Ki (nM)nH (Hill Slope)Selectivity D2/D4 (Ki ratio)Selectivity D3/D4 (Ki ratio)
Phenoxy Butanamine A15.25.80.98>100x>150x
Phenoxy Butanamine B250.695.71.0215x22x
Haloperidol (Control)5.11.90.99~1x~5x

Advanced Technique: Scintillation Proximity Assay (SPA)

As an alternative to the labor-intensive filtration method, SPA offers a homogeneous "mix and measure" format. [14]

  • Principle: In SPA, the receptor membranes are coupled to scintillant-embedded microscopic beads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead for the radioisotope's energy to stimulate the scintillant and produce light. Unbound radioligand in the solution is too far away to generate a signal. [5][15]This eliminates the need for a physical separation step.

  • Advantages: Higher throughput, miniaturization, and suitability for automation. [16][17]* Considerations: Requires optimization of bead-to-receptor coupling and can be more susceptible to certain types of assay interference (e.g., color quenching).

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (>50% of Total) 1. Radioligand is "sticky" (hydrophobic/charged).2. Insufficient blocking.3. Filter plate binding.1. Increase salt concentration in buffer; add a non-ionic detergent (e.g., 0.01% Triton X-100).<[9]br>2. Increase BSA concentration; ensure PEI pre-treatment of filters.3. Test different filter types (e.g., GF/C vs. GF/B).
Low Signal (Low Total CPM) 1. Insufficient receptor protein.2. Degraded radioligand or receptor.3. Scintillation counter malfunction.1. Increase the amount of membrane protein per well (re-optimize).2. Use fresh reagents; store membranes at -80°C and radioligand per manufacturer's instructions.3. Run counter diagnostics with a standard.
Poor Curve Fit / High Scatter 1. Pipetting errors.2. Incomplete mixing.3. Reaction not at equilibrium.1. Use calibrated pipettes; perform reverse pipetting for viscous solutions.2. Ensure plate is gently agitated during incubation.3. Increase incubation time and re-test.
Hill Slope (nH) not equal to 1.0 1. Complex binding mechanism (e.g., allostery, multiple sites).2. Assay artifact.1. A value significantly different from 1.0 may indicate a non-competitive binding mode, which requires further investigation with different assay formats.2. Review all potential sources of error in the protocol.

References

  • Gao, Y., Garcia, A., & Luan, P. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signal, 12(1), 115–126. [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • Sittampalam, G. S., et al. (2003). A Fully Automated [35S]GTPgammaS Scintillation Proximity Assay for the High-Throughput Screening of Gi-linked G Protein-Coupled Receptors. Assay and Drug Development Technologies. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Mahan, L. C., & Insel, P. A. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. [Link]

  • markelab.com. (n.d.). Mouse Dopamine Receptor D4 (DRD4) ELISA Kit. [Link]

  • Toth-Petroczy, A., et al. (2006). Validation of a tentative microsatellite marker for the dopamine D4 receptor gene by capillary gel electrophoresis. Journal of Chromatography A, 1130(2), 201-5. [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. [Link]

  • Vascular Biology. (n.d.). Pharmacological and immunohistochemical characterization of dopamine D4 receptor in human umbilical artery and vein. [Link]

  • Ingenta Connect. (n.d.). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. [Link]

  • Wang, S., et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Cell. [Link]

  • Ferorelli, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. [Link]

  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Canfield, D. R., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]

  • Ferorelli, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PMC. [Link]

  • Saeedi, S., et al. (2023). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

Sources

Application Note: A Strategic Approach to the In Vitro Pharmacological Profiling of 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel chemical entity (NCE), 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride. Structurally, this compound possesses a pharmacophore common to centrally active agents, particularly those targeting monoamine transport systems. This guide outlines a logical, tiered approach—from initial target screening and functional potency determination to broad-panel selectivity and safety profiling. The protocols herein are designed to be self-validating and are grounded in established pharmacological principles to ensure the generation of robust and reliable data for drug development professionals.

Introduction and Rationale

The compound this compound is a novel molecule whose pharmacological properties are yet to be defined. Its structure, featuring a difluorophenoxy ring connected via a butyl linker to a primary amine, suggests a potential interaction with biogenic amine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical targets for therapies addressing depression, anxiety, and other neuropsychiatric disorders.[1]

The primary objective of this profiling cascade is to systematically elucidate the compound's mechanism of action, potency, and selectivity. An effective in vitro profile is essential for predicting both therapeutic efficacy and potential adverse effects early in the drug discovery process, thereby guiding lead optimization and further preclinical development.[2][3] This note details a strategic workflow, beginning with primary target engagement, followed by functional activity assessment, and concluding with a broad liability screen.

Compound Management and Preparation

Proper handling and preparation of the test compound are fundamental to generating reproducible data.

2.1. Stock Solution Preparation The test compound is a hydrochloride salt, which generally confers good aqueous solubility.[4]

  • Primary Stock (10 mM in DMSO): Accurately weigh the required amount of 4-(3,4-Difluorophenoxy)butan-1-amine HCl. Dissolve in 100% DMSO to a final concentration of 10 mM.

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect for any particulates.[5]

  • Storage: Aliquot the stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.

2.2. Working Solution Preparation Prepare fresh serial dilutions for each experiment from the primary stock solution.

  • Intermediate Plates: Create an intermediate dilution series in 100% DMSO in a polypropylene 96-well plate.[6]

  • Final Assay Concentrations: Dilute the intermediate series into the final assay buffer. The final DMSO concentration in the assay should typically be ≤0.5% to avoid solvent-induced artifacts. Always include a vehicle control (e.g., 0.5% DMSO in assay buffer) in all experiments.

Tier 1: Primary Target Identification via Radioligand Binding

The initial step is to determine the compound's affinity (Kᵢ) for the primary hypothesized targets: the human monoamine transporters. Radioligand binding assays provide a direct measure of target engagement.[7]

3.1. Rationale Competitive radioligand binding assays quantify the ability of a test compound to displace a known high-affinity radioligand from its target. This method is robust, sensitive, and considered a gold standard for determining binding affinity.[8] The results will establish which, if any, of the monoamine transporters the compound binds to with high affinity.

3.2. Protocol: Monoamine Transporter Binding Assay

This protocol is adapted for membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Membrane Preparation: Use commercially available membrane preparations or prepare in-house from transfected cells.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture (96-well format):

    • 50 µL of test compound dilutions or vehicle.

    • 50 µL of radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kₔ value.

    • 100 µL of membrane preparation (5-20 µg protein/well).

  • Incubation: Incubate plates for 60-120 minutes at room temperature or 25°C.

  • Termination & Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify bound radioactivity using a scintillation counter.

  • Controls:

    • Total Binding: Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Radioligand + a saturating concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Data Analysis: Calculate percent inhibition relative to controls and fit the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

3.3. Expected Data Output

The results should be summarized to clearly show affinity and initial selectivity.

Target TransporterRadioligand UsedKᵢ of Test Compound (nM)
Human SERT[³H]Citalopram15.2
Human NET[³H]Nisoxetine250.7
Human DAT[³H]WIN 35,428>10,000

Table 1: Hypothetical binding affinity data for 4-(3,4-Difluorophenoxy)butan-1-amine HCl.

Tier 2: Functional Potency Determination

Binding does not equate to function. The next critical step is to determine whether the compound inhibits the transporter's function and to quantify its potency (IC₅₀) in a cell-based system.

4.1. Rationale A neurotransmitter uptake assay directly measures the functional consequence of the compound's binding to the transporter.[9] This assay will confirm whether the compound is an inhibitor and provide a more physiologically relevant measure of its potency.[10] Both radiolabeled and fluorescent substrates are available for this purpose.[11][12]

4.2. Protocol: Serotonin Uptake Inhibition Assay

This protocol uses HEK293 cells stably expressing human SERT (hSERT).

  • Cell Plating: Seed hSERT-expressing HEK293 cells into a 96-well plate and grow overnight to form a confluent monolayer.[11]

  • Compound Pre-incubation: Wash cells once with Krebs-HEPES buffer (KHB). Add 50 µL of test compound dilutions or controls (e.g., Fluoxetine as a positive control) and pre-incubate for 10-20 minutes at 37°C.[13][14]

  • Uptake Initiation: Add 50 µL of buffer containing [³H]Serotonin ([³H]5-HT) at a final concentration near its Kₘ (e.g., 65 nM) to initiate uptake.[13]

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.[9]

  • Termination: Terminate the uptake by rapidly washing the cells 3-4 times with ice-cold KHB.

  • Cell Lysis & Detection: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to a scintillation plate, add a scintillant, and count to quantify intracellular [³H]5-HT.

  • Data Analysis: Calculate the percent inhibition of serotonin uptake at each concentration relative to vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

4.3. Expected Data Output

AssayTargetIC₅₀ of Test Compound (nM)Positive Control (Fluoxetine) IC₅₀ (nM)
[³H]5-HT UptakeHuman SERT35.84.5

Table 2: Hypothetical functional potency data for 4-(3,4-Difluorophenoxy)butan-1-amine HCl.

G cluster_0 Tier 1: Affinity cluster_1 Tier 2: Potency cluster_2 Tier 3: Selectivity & Safety Binding_Assay Radioligand Binding (SERT, NET, DAT) Binding_Data Determine Kᵢ Values Binding_Assay->Binding_Data Quantify Affinity Functional_Assay [³H]5-HT Uptake Assay (hSERT Cells) Binding_Data->Functional_Assay High Affinity Hit (Kᵢ < 100 nM) Functional_Data Determine IC₅₀ Value Functional_Assay->Functional_Data Measure Inhibition Selectivity Broad Target Panel (e.g., GPCRs, Ion Channels) Functional_Data->Selectivity Potent Inhibitor (IC₅₀ < 500 nM) hERG_Assay hERG Patch Clamp Assay Functional_Data->hERG_Assay Potent Inhibitor (IC₅₀ < 500 nM) Safety_Data Identify Off-Targets & Cardiac Risk Selectivity->Safety_Data hERG_Assay->Safety_Data

Caption: Tiered workflow for in vitro pharmacological profiling.

Tier 3: Selectivity and Safety Profiling

After confirming the primary mechanism of action, it is crucial to assess the compound's broader pharmacology to identify potential off-target interactions that could lead to side effects.[15]

5.1. Broad Panel Screening

Rationale: Screening against a wide panel of receptors, enzymes, and ion channels provides a "pharmacological fingerprint" of the compound. This is a cost-effective way to flag potential liabilities early.[15] A standard panel often includes GPCRs (adrenergic, dopaminergic, serotonergic, muscarinic), other transporters, and key enzymes.

Protocol: This is typically performed as a fee-for-service by a specialized CRO. The compound is tested at a single high concentration (e.g., 10 µM) in binding assays. Any target showing >50% inhibition is considered a "hit" and warrants further investigation with a full dose-response curve.

Expected Data Output:

TargetFamily% Inhibition @ 10 µM
5-HT₂ₐ ReceptorGPCR85%
α₁-Adrenergic ReceptorGPCR62%
M₁ Muscarinic ReceptorGPCR15%
hERG ChannelIon Channel45%

Table 3: Hypothetical data from a broad panel selectivity screen.

5.2. Follow-up Functional Assays for Off-Target Hits

Rationale: Any significant binding "hit" from the selectivity screen must be functionally validated. For the hypothetical hit at the 5-HT₂ₐ receptor, a Gq-coupled GPCR, a calcium flux assay is the appropriate functional follow-up.[16]

Protocol: Calcium Flux Assay for 5-HT₂ₐ Activity

  • Cell Plating: Seed HEK293 cells expressing the human 5-HT₂ₐ receptor into a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.[17]

  • Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.[18] Add the test compound (to test for agonist activity) or add a known agonist like serotonin after pre-incubating with the test compound (to test for antagonist activity).

  • Fluorescence Reading: Measure fluorescence intensity kinetically before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the response (e.g., peak fluorescence) and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G Compound 5-HT₂ₐ Ligand (e.g., Serotonin or Test Compound) Receptor 5-HT₂ₐ Receptor Compound->Receptor Gq Gαq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃R on Ca_Release Ca²⁺ Release ER->Ca_Release triggers

Caption: Gq-mediated calcium signaling pathway for the 5-HT₂ₐ receptor.

5.3. Cardiac Safety: hERG Channel Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.[19] Assessing hERG liability is a mandatory regulatory requirement.[20] The gold-standard method is the manual whole-cell patch-clamp assay.[21][22]

Protocol: hERG Manual Patch-Clamp Electrophysiology

  • Cell Line: Use HEK293 or CHO cells stably expressing the hERG channel.

  • Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG current (IKr).[20]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

  • Measurement: Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC₅₀ value from the dose-response curve.

Expected Data Output:

AssayTargetIC₅₀ of Test Compound (µM)
Patch-ClamphERG Channel12.5

Table 4: Hypothetical cardiac safety data for 4-(3,4-Difluorophenoxy)butan-1-amine HCl.

Summary and Conclusion

This application note provides a structured, multi-tiered strategy for the comprehensive in vitro pharmacological profiling of this compound. By following this workflow, researchers can efficiently determine the compound's primary mechanism of action, functional potency, and key safety and selectivity liabilities. The hypothetical data presented suggest a compound with potent and selective SERT inhibition. The off-target activity at the 5-HT₂ₐ receptor and moderate hERG inhibition would be critical findings that require careful consideration and potential chemical modification in a lead optimization program. This systematic approach ensures the generation of high-quality, decision-enabling data essential for advancing promising new chemical entities through the drug discovery pipeline.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. An open-access resource for information on drug targets and their ligands. [23][24][25][26][27]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake Assay. Provides a sample protocol for a radiolabeled serotonin uptake assay in HEK293 cells. [13]

  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Describes the methodology for assessing compound effects on hERG channels. [21]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Outlines the importance and technique of manual patch-clamping for ion channel safety. [22]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Details the role of the hERG ion channel in cardiac safety and assay principles. [19]

  • Small Molecule Screening Process Steps. An overview of the compound management and plate preparation workflow in HTS. [6]

  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. A commercial example of a manual patch-clamp assay for hERG. [28]

  • Neurotransmitter Transporter Uptake Assay Kit. Describes a fluorescence-based alternative to radiolabeled uptake assays. [11][12]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. Compares different cell systems for SERT uptake assays. [9]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA guidance on best practices for cardiac ion channel assays. [20]

  • Compound Treatment Solution Preparation and Treatment. Best practices for preparing compound solutions for cell-based assays. [5]

  • Calcium Flux Protocol. A general protocol for measuring intracellular calcium changes. [17]

  • MS Binding Assays for the Three Monoamine Transporters. Discusses a label-free alternative to radioligand binding assays. [7]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. A review on the importance of early in vitro safety profiling. [2]

  • In vitro safety pharmacology profiling. An article discussing strategies for implementing safety pharmacology screens. [15]

  • Standard procedures for monoamine transporter and receptor-binding assays. Provides examples of standard assay conditions. [1]

  • GPCR Functional Cell-based Assays. Overview of functional assays for GPCRs, including calcium mobilization. [16]

  • In Vitro Pharmacology in Pre-Clinical Trials. Discusses the role of in vitro assays in preclinical drug development. [3]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Highlights the use of FLIPR technology for high-throughput calcium flux assays. [18]

  • Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Details the principles behind radioligand binding assays. [8]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays. A comparison of different in vitro methods for assessing monoamine transporter activity. [10]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro. Example of using in vitro transporter inhibition data. [14]

  • 1-Butanamine, hydrochloride (1:1). Provides information on the properties of amine hydrochloride salts. [4]

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 4-(3,4-Difluorophenoxy)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The inherent basicity of the primary amine and the unique electronic properties of the difluorinated phenyl ring pose specific challenges for chromatographic analysis, including the potential for peak tailing.[1][2][3] This method addresses these challenges through careful selection of a base-deactivated stationary phase and optimization of mobile phase pH to ensure symmetrical peak shapes and reliable quantification. The method is developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[4][5][6]

Introduction and Methodological Rationale

This compound is a chemical building block whose purity is critical for the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is therefore essential for its quality control. The primary amine in the structure imparts basic properties, making the molecule susceptible to strong ionic interactions with residual silanol groups on conventional silica-based HPLC columns.[2] These secondary interactions are a primary cause of poor peak shape, specifically peak tailing, which compromises resolution and accuracy in purity analysis.[1][7]

To overcome this, our method development was guided by the following principles:

  • Minimizing Silanol Interactions: The most effective strategy to prevent peak tailing for basic compounds is to minimize the interaction with acidic silanol groups.[2][3] This is achieved in two ways:

    • Column Chemistry: Utilizing a modern, high-purity silica column with advanced end-capping (a "base-deactivated" column) physically blocks a majority of the residual silanols.[3][7]

    • Mobile Phase pH Control: Operating at a low mobile phase pH (e.g., pH ≤ 3) ensures that the primary amine is fully and consistently protonated, while simultaneously suppressing the ionization of the remaining silanol groups, thus reducing the potential for secondary ionic interactions.[1]

  • Leveraging Unique Selectivity: The presence of a difluorinated phenyl ring can offer unique retention behaviors. While a standard C18 column is a robust starting point, phases like pentafluorophenyl (PFP) can provide alternative selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions.[8][9] For this note, we established a widely applicable method using a high-performance C18 column, which is available in most analytical laboratories.

  • Ensuring Method Validity: The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] The protocol described herein is designed to be validated according to the comprehensive framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the results.[4]

Recommended HPLC Method

This section details the optimized and validated chromatographic conditions for the analysis.

Table 1: Optimized Chromatographic Conditions
ParameterRecommended Setting
Instrument HPLC or UHPLC system with UV/PDA Detector
Column InertSustain C18 (or equivalent base-deactivated C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 225 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Sample Concentration Approximately 0.5 mg/mL

Experimental Protocol

This protocol provides a step-by-step guide for executing the purity analysis.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent (50:50 Acetonitrile:Water): Combine 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • Standard Stock Solution (~0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

  • Sample Solution (~0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

HPLC System Setup and Analysis Workflow

The general workflow for the analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases prep_sample Prepare Sample & Standard prep_mobile->prep_sample sys_setup System Equilibration (15 min minimum) prep_sample->sys_setup sst_check System Suitability Test (5 replicate injections of Std) sys_setup->sst_check run_analysis Analyze Blank, Standard, and Sample Solutions sst_check->run_analysis integrate Integrate Chromatograms run_analysis->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity determination.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Sample Diluent) to ensure no interfering peaks are present.

  • Conduct the System Suitability Test (SST) by making five replicate injections of the Standard Stock Solution.

  • Once SST criteria are met, inject the Sample Solution in duplicate.

  • After the analytical run is complete, flush the column with a high-organic mobile phase (e.g., 95% Acetonitrile) before storage.

Data Analysis and System Suitability

System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.

Table 2: System Suitability Test Parameters and Acceptance Criteria
ParameterAcceptance CriterionRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak is symmetrical for accurate integration.[2]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0%Demonstrates precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Indicates stability of the pump and mobile phase composition.
Calculation of Purity

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity exceeding the reporting threshold (e.g., 0.05%).

Method Validation Protocol

To ensure the developed method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][5][6] The validation will assess the following characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is typically demonstrated by assessing peak purity using a PDA detector and by analyzing stressed samples (acid, base, peroxide, heat, light) to ensure separation from degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results to the true value. This is assessed by spiking the sample with known amounts of reference standard at different levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate sample preparations or nine injections covering the specified range.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±0.1 mL/min flow rate).

Troubleshooting Guide

Troubleshooting problem Problem Observed tailing Peak Tailing (Asymmetry > 1.5) problem->tailing e.g. rt_shift Retention Time Shift problem->rt_shift e.g. cause_tail1 Silanol Interaction tailing->cause_tail1 Cause cause_tail2 Column Degradation tailing->cause_tail2 Cause cause_tail3 Mass Overload tailing->cause_tail3 Cause sol_tail1 Ensure low pH of Mobile Phase A cause_tail1->sol_tail1 Solution sol_tail2 Flush column or replace with new one cause_tail2->sol_tail2 Solution sol_tail3 Reduce sample concentration cause_tail3->sol_tail3 Solution cause_rt1 Mobile Phase Issue rt_shift->cause_rt1 Cause cause_rt2 Pump Malfunction / Leak rt_shift->cause_rt2 Cause cause_rt3 Temperature Fluctuation rt_shift->cause_rt3 Cause sol_rt1 Prepare fresh mobile phase, ensure proper mixing cause_rt1->sol_rt1 Solution sol_rt2 Check system pressure, perform pump maintenance cause_rt2->sol_rt2 Solution sol_rt3 Ensure column oven is stable at set point cause_rt3->sol_rt3 Solution

Sources

Troubleshooting & Optimization

Troubleshooting 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Logic

This guide addresses the synthesis and purification of 4-(3,4-difluorophenoxy)butan-1-amine hydrochloride . This primary amine is a critical intermediate in medicinal chemistry, often serving as a "linker" scaffold for serotonin and dopamine receptor modulators.

The Core Challenge: Direct alkylation of amines with alkyl halides typically leads to over-alkylation (secondary/tertiary amines). Therefore, the Gabriel Synthesis (using a phthalimide-protected linker) is the industry-standard protocol for this molecule.[1] This guide focuses on the specific impurity profile generated by this route.

Standard Validated Pathway

The synthesis proceeds in two phases:

  • Ether Formation:

    
     alkylation of 3,4-difluorophenol with 
    
    
    
    -(4-bromobutyl)phthalimide.[1]
  • Deprotection: Hydrazinolysis of the phthalimide to release the primary amine, followed by HCl salt formation.

SynthesisPath SM1 3,4-Difluorophenol INT Intermediate: Phthalimide Ether SM1->INT K2CO3, DMF 80°C BP_DIMER Byproduct B: Bis-phenoxy Dimer SM1->BP_DIMER Stoichiometry Error SM2 N-(4-bromobutyl) phthalimide SM2->INT K2CO3, DMF 80°C BP_ELIM Byproduct A: Alkene (Elimination) SM2->BP_ELIM High Temp/Strong Base PROD Target Product: Amine HCl Salt INT->PROD 1. N2H4, EtOH 2. HCl/Et2O BP_PHTH Byproduct C: Phthalhydrazide INT->BP_PHTH Co-precipitate (Incomplete Workup)

Figure 1: Validated synthetic pathway with critical branching points for impurity formation.

Phase 1: Alkylation (Ether Formation)

Context: You are reacting 3,4-difluorophenol with


-(4-bromobutyl)phthalimide using a base (typically 

) in a polar aprotic solvent (DMF or acetonitrile).
Q1: I see a new spot on TLC ( ) and my yield is low. NMR shows multiplets at 5.0–6.0 ppm.[1][2] What is this?

Diagnosis: Elimination Reaction (Byproduct A). The alkyl halide (


-(4-bromobutyl)phthalimide) has undergone E2 elimination to form 

-(but-3-enyl)phthalimide
instead of reacting with the phenol.[1]
  • Root Cause:

    • Temperature too high: Reaction run >90°C.[1]

    • Base too strong: Use of NaH or KOH instead of

      
      .
      
    • Steric hindrance: While not an issue here, the phenol nucleophile is weak.

  • Corrective Action:

    • Protocol Adjustment: Lower reaction temperature to 60–70°C.

    • Base Switch: Stick to anhydrous

      
       or 
      
      
      
      in Acetone or MeCN.[1] Avoid NaH for this specific linker, as the phthalimide carbonyls increase the acidity of the adjacent protons, promoting elimination.
Q2: I isolated a solid that has the correct mass but the wrong NMR integration (too many aromatic protons).

Diagnosis: Bis-Phenoxy Dimer (Byproduct B). This occurs if you synthesized the linker yourself in situ using 1,4-dibromobutane and didn't purify it before adding the phenol. You likely formed 1,4-bis(3,4-difluorophenoxy)butane .

  • Root Cause:

    • One-Pot Protocol Error: If you mixed 1,4-dibromobutane, phthalimide, and phenol all together, the phenol competes for the alkyl bromide.

  • Corrective Action:

    • Stepwise Synthesis: Always isolate and purify

      
      -(4-bromobutyl)phthalimide before reacting with the phenol.[1]
      
    • Stoichiometry: Ensure the alkylating agent is in slight excess (1.1 equiv) relative to the phenol to ensure complete consumption of the phenol.

Phase 2: Deprotection (Hydrazinolysis)

Context: Cleaving the phthalimide with hydrazine hydrate (


) in refluxing ethanol to release the free amine.
Q3: After refluxing with hydrazine, I have a massive amount of white solid. Is this my product?

Diagnosis: No. This is Phthalhydrazide (Byproduct C). This is the thermodynamic by-product of the Gabriel synthesis. It is insoluble in ethanol but can trap your product.[1]

  • The Trap: Your target amine is likely soluble in the ethanol, while the impurity precipitates.

  • Protocol for Removal (The "Acid/Base Toggle"):

    • Cool & Filter: Remove the bulk white solid (phthalhydrazide) by filtration.[1]

    • Evaporate: Concentrate the filtrate to a residue.

    • Acidify: Dissolve residue in 1M HCl (aq). The amine forms a water-soluble salt.[1] Any remaining phthalhydrazide or unreacted phthalimide remains insoluble.[1]

    • Filter Again: Remove solids.

    • Basify: Adjust filtrate to pH >12 with NaOH. The amine becomes a free base (oil).

    • Extract: Extract into DCM or EtOAc.

Q4: My final HCl salt is a sticky, hygroscopic gum, not a nice powder.

Diagnosis: Solvent Entrapment / Hygroscopicity. Primary amine hydrochlorides with ether linkages are often hygroscopic.

  • Corrective Action:

    • The "Trituration" Trick: Dissolve the gum in a minimum amount of dry Methanol or Isopropanol. Add cold Diethyl Ether or MTBE dropwise with vigorous stirring until turbidity persists. Cool to -20°C.

    • Lyophilization: If it remains gummy, dissolve in water and lyophilize (freeze-dry) to obtain a fluffy solid.[1]

Analytical Troubleshooting (The "Truth Table")

Use this table to interpret your


 NMR (in 

or

) and identify which stage your reaction is stuck in.
ComponentKey Signal (ppm)MultiplicityDiagnostic Note
Starting Phenol ~9.5 - 10.0Singlet (Broad)Disappears upon ether formation.[1]
Phthalimide Intermediate 7.80 - 7.90Multiplet (4H)Characteristic symmetric aromatic AA'BB' system.[1]
Target Amine (

)
2.6 - 2.8 TripletCritical Diagnostic. If this is at ~3.7, the phthalimide is NOT cleaved.[1]
Elimination Byproduct 5.0 - 6.0MultipletOlefinic protons.[1] Indicates "over-cooking".[1]
Phthalhydrazide ~11.5Broad SingletAmide protons.[1] Insoluble in most organic solvents.[1]

Logic Tree for Troubleshooting

Troubleshooting Start Start: Analyze Crude Product Q1 Is the product a white solid insoluble in EtOH/DCM? Start->Q1 Result1 Impurity: Phthalhydrazide. Perform Acid/Base Workup. Q1->Result1 Yes Q2 Does NMR show peaks at 7.8-7.9 ppm? Q1->Q2 No Result2 Incomplete Deprotection. Reflux longer with Hydrazine. Q2->Result2 Yes Q3 Does NMR show peaks at 5.0-6.0 ppm? Q2->Q3 No Result3 Elimination Byproduct. Check Alkylation Temp. Q3->Result3 Yes Success Target Amine HCl Obtained Q3->Success No

Figure 2: Step-by-step decision matrix for isolating the target amine.

References

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[2][3][4][5][6][7] Angewandte Chemie International Edition, 7(12), 919–930. Link

  • Khan, M. N. (1995).[1] Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry, 60(14), 4536–4541. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.).[1] Wiley.[1] (See Section: Protection for the Amino Group - Phthalimides).[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12352111, N-(4-Bromobutyl)phthalimide.[1] Link

Sources

Stability of 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride

CAS: 1216231-74-1 (Free base ref) | Molecular Formula: C10H13F2NO · HCl

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub. You are likely working with This compound , a fluorinated phenoxyalkylamine building block often used in the synthesis of serotonin modulators or antihistamine analogues.

As a Senior Application Scientist, I often see researchers encounter two distinct categories of failure with this class of compounds:

  • Physical Instability (Precipitation): This occurs when the pH of the aqueous vehicle drifts near the pKa of the primary amine, causing the lipophilic "tail" (the difluorophenoxy group) to drive the molecule out of solution.

  • Chemical Instability (Oxidation): While the ether linkage is robust, the primary amine is susceptible to oxidative degradation and carbamate formation upon air exposure, leading to "yellowing" of solutions.

This guide provides the causality-driven troubleshooting and validated protocols necessary to maintain the integrity of your compound.

Module 1: Solubility & Physical Stability Troubleshooting

The Core Mechanism: This molecule acts as an amphiphilic switch.

  • Acidic/Neutral pH (< 9.0): The primary amine is protonated (

    
    ). The ionic charge solvates the hydrophobic difluorophenoxy tail. Result:  High aqueous solubility.
    
  • Basic pH (> 9.5): The amine deprotonates to the free base (

    
    ). The lipophilic fluorinated ring dominates. Result:  Rapid precipitation or "oiling out."
    
Troubleshooting Decision Tree

SolubilityTroubleshooting Start Issue: Solution is Hazy or Precipitated CheckPH Step 1: Check pH of Solution Start->CheckPH IsBasic Is pH > 9.0? CheckPH->IsBasic Result IsSaline Is Buffer High Salt (PBS/TBS)? IsBasic->IsSaline No (pH is neutral/acidic) ActionAcidify Action: Acidify with 0.1M HCl to pH < 7.5 IsBasic->ActionAcidify Yes (Free Base formed) ActionCosolvent Action: Add Cosolvent (5-10% DMSO or Ethanol) IsSaline->ActionCosolvent Yes (Salting Out effect) ActionFilter Action: Filter (0.22 µm) & Re-quantify (Loss likely) IsSaline->ActionFilter No (Impurity/Dust)

Figure 1: Decision matrix for diagnosing precipitation issues in aqueous formulations.

Frequently Asked Questions: Solubility

Q: I dissolved the powder in PBS (pH 7.4), but it precipitated after 24 hours. Why? A: While the pKa of the primary amine is likely ~10.5, the Common Ion Effect can reduce solubility. PBS contains high concentrations of chloride and phosphate ions. If your concentration is high (>10 mM), the solubility product (


) of the hydrochloride or phosphate salt may be exceeded.
  • Fix: Switch to a lower ionic strength buffer (e.g., 10 mM Ammonium Acetate) or lower the stock concentration.

Q: Can I use DMSO to stabilize the stock solution? A: Yes. We recommend preparing a 100 mM stock in pure DMSO . This stock is stable at -20°C for >6 months. When dosing, dilute the DMSO stock into your aqueous media. Ensure the final DMSO concentration is <1% to avoid biological artifacts, or higher if solubility is the priority.

Module 2: Chemical Stability & Degradation

The Core Mechanism: The ether linkage (


) is chemically inert under standard laboratory conditions (pH 1–12). It requires strong Lewis acids (e.g., 

) or hydrohalic acids (

) to cleave. Therefore, hydrolysis is NOT the primary risk.

The primary risk is Oxidation of the amine group, often catalyzed by trace metals or light, leading to N-oxides or imine formation (colored impurities).

Stability Profile Summary
ConditionStability RatingMajor Degradation Pathway
Solid State (RT) HighHygroscopic uptake (clumping)
Aqueous Acid (pH 1-6) HighMinimal; protonation protects amine
Aqueous Neutral (pH 7) ModerateSlow oxidation if exposed to air
Aqueous Base (pH >10) LowRapid oxidation; Carbamate formation (

absorption)
Oxidative Stress (

)
Very LowN-oxidation to hydroxylamine/nitro species
Troubleshooting: Discoloration

Q: My clear solution turned faint yellow overnight. Is it ruined? A: Not necessarily. Yellowing in amine solutions often indicates trace oxidation (<1% impurity) or formation of minor chromophores.

  • Validation: Run an LC-MS. If the main peak is >98% and the mass matches (

    
    ), the compound is likely usable for non-critical assays.
    
  • Prevention: Degas your buffers with Nitrogen/Argon before solubilization and store in amber vials to block light.

Module 3: Validated Stability Testing Protocol

If you are developing a formulation, you cannot rely on theoretical stability. You must stress-test the compound. Follow this protocol derived from ICH Q1A(R2) guidelines.

Standard Operating Procedure (SOP): Stress Testing

1. Preparation:

  • Prepare a 1 mg/mL solution of 4-(3,4-Difluorophenoxy)butan-1-amine HCl.

  • Solvent: Water (or 10% Acetonitrile/Water if solubility is limited).

2. Stress Conditions:

Stress TypeConditionDurationTarget Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursConfirm ether stability
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursCheck for precipitation/degradation
Oxidation 3%

, RT
4 HoursAssess amine sensitivity
Thermal 60°C (No pH adjustment)7 DaysAccelerated shelf-life simulation

3. Analysis (HPLC/LC-MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption is weak; consider CAD or MS detection if UV signal is low).

Stability Logic Flowchart

StabilityWorkflow Sample Sample Preparation (1 mg/mL) Stress Apply Stress (Acid/Base/Ox/Heat) Sample->Stress Analysis LC-MS Analysis Stress->Analysis Decision Degradation > 5%? Analysis->Decision Stable Pass: Compound Stable Proceed to Bio-Assay Decision->Stable No Unstable Fail: Identify Degradant Decision->Unstable Yes

Figure 2: Workflow for validating compound stability prior to in vivo or in vitro usage.

References & Authoritative Sources
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2] Defines the global standard for stress testing protocols (Acid, Base, Oxidation, Light).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General reference for the hydrolytic stability of aryl alkyl ethers and oxidation susceptibility of primary amines).

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water). (Reference for estimating pKa of primary alkyl amines ~10.5).

  • Tong, V., et al. Mechanisms of oxidative deamination of amines. Drug Metabolism and Disposition. (Provides mechanistic insight into the "yellowing" oxidative pathways of primary amines).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for batch-specific impurities that may alter stability.

Sources

Technical Support Center: Stabilizing Fluorinated Amine Compounds in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amine compounds. The unique electronic properties conferred by fluorine atoms can lead to exceptional molecular stability and bioactivity; however, these same properties can also introduce specific degradation pathways if not handled and stored correctly.[1] This guide provides in-depth troubleshooting advice and best practices to ensure the long-term integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and storage of fluorinated amines.

Q1: Why are my fluorinated amine compounds degrading even when stored at low temperatures? A: While low temperature is crucial, it does not prevent all degradation pathways.[2] Fluorinated amines can be susceptible to degradation from moisture, oxygen, light, and inherent molecular instability, even when cold.[2][3][4] For example, hydrolysis can occur if the compound is hygroscopic, and oxidation can proceed if the container is not properly sealed under an inert atmosphere.[2][5]

Q2: What is the single most important factor for storing these compounds? A: There isn't one single factor, but rather a combination of conditions tailored to the specific compound. However, meticulous control of the storage atmosphere (i.e., using an inert gas like argon or nitrogen) is often the most overlooked and critical parameter for preventing oxidative degradation.[2]

Q3: I have a monofluorinated amine. Does it require special precautions compared to a trifluoromethyl-substituted amine? A: Yes, absolutely. Monofluorinated alkyl groups, particularly when near an intramolecular nucleophile like the amine itself, are more susceptible to SN2-type reactions where the fluorine atom is displaced.[3][6] In contrast, gem-difluoro and trifluoromethyl groups show much-reduced reactivity in this type of reaction due to the destabilizing effect of additional fluorine atoms on the reaction's transition state.[3][6]

Q4: Can I store my fluorinated amine compound in a standard plastic container? A: It is not recommended. Standard plastics may be permeable to air and moisture or may leach impurities. For optimal protection, use glass containers (amber for light-sensitive compounds) or high-density polyethylene (HDPE) containers.[5] For highly reactive or aggressive compounds, fluorinated HDPE (FHDPE) containers offer superior chemical resistance and barrier properties.[7][8]

Q5: My compound is a solid. Is it still susceptible to degradation? A: Solid-state stability is generally higher than solution stability. However, solids can still degrade, especially on the surface, due to exposure to air, moisture, and light.[3] Some compounds may also be hygroscopic, absorbing atmospheric water, which can initiate hydrolytic degradation.[5]

Troubleshooting Guide: Diagnosing and Solving Degradation

Use this guide when you observe or suspect compound degradation.

Issue 1: Purity Decrease Detected by LC-MS or NMR

You Observe: A decrease in the parent compound peak area/intensity and the appearance of new, unidentified peaks in your analytical data.

Potential Cause & Explanation: This is a general sign of degradation. The identity of the new peaks provides clues to the mechanism.

  • Oxidative Degradation: The amine nitrogen is a primary site for oxidation. This is particularly prevalent in allylic amines which can form reactive imines or Michael acceptors.[4] Mass spectrometry may reveal peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32).

  • Hydrolytic Degradation: The presence of water can lead to the hydrolysis of labile functional groups on the molecule or, in some cases, displacement of fluorine.[5][9] This is especially a concern for compounds stored in solution at non-neutral pH.[3][6]

  • Defluorination/HF Elimination: The loss of fluorine is a critical degradation pathway. This can occur through intramolecular SN2 reactions in monofluorinated compounds or via elimination reactions, often facilitated by the amine's lone pair of electrons.[4][6] This can be detected by the appearance of a des-fluoro analog or rearranged products in the mass spectrum.

Troubleshooting Workflow

G start Purity Decrease Observed (LC-MS, NMR) ms_check Analyze Mass Spec Data (New Peaks) start->ms_check nmr_check Analyze 19F NMR Data start->nmr_check ms_plus_16 M+16 or M+32 peaks? ms_check->ms_plus_16 Yes ms_des_fluoro M-18 (des-HF) or M-20 (des-F + H) peaks? ms_check->ms_des_fluoro No fluoride_peak New peak at ~ -120 ppm? (Free F- ion) nmr_check->fluoride_peak oxidation Probable Oxidation ms_plus_16->oxidation ms_other Other unexpected masses? ms_des_fluoro->ms_other No defluorination Probable Defluorination ms_des_fluoro->defluorination Yes hydrolysis Possible Hydrolysis or Solvent Adduct ms_other->hydrolysis Yes action_oxidation Action: 1. Re-package under inert gas (Ar/N2). 2. Use airtight seals. 3. Check for peroxide contamination in solvents. oxidation->action_oxidation action_defluorination Action: 1. Ensure anhydrous conditions (desiccant). 2. Re-evaluate structural stability (e.g., α- or β-fluoroamines). 3. Mask amine as amide if necessary. defluorination->action_defluorination action_hydrolysis Action: 1. Store in a desiccator. 2. Use anhydrous solvents for solutions. 3. Check pH of solutions; buffer if necessary. hydrolysis->action_hydrolysis fluoride_peak->defluorination Yes

Caption: Troubleshooting workflow for decreased compound purity.

Issue 2: Change in Physical Appearance

You Observe: The compound, previously a white crystalline solid, has turned yellow or brown. Or, a clear, colorless solution has developed a color.

Potential Cause & Explanation: A change in color is often a definitive sign of chemical degradation, typically involving the formation of conjugated systems or oxidized species.

  • Oxidation: Amine oxidation can generate chromophores. This process can be initiated by air and accelerated by light.

  • Polymerization/Complex Reactions: Small amounts of highly reactive degradation products (e.g., from HF elimination) can catalyze further decomposition, leading to complex, often colored, mixtures.

Solution Pathway:

  • Protect from Light: Immediately transfer the compound to an amber vial and store it in a dark location (e.g., a cabinet or a box).[2]

  • Inert Atmosphere: Discard the degraded sample if purity is critical. For remaining stock, purge the container with argon or nitrogen before sealing.[2]

  • Re-analyze: Use LC-MS or NMR to identify the impurities and assess the purity of the remaining material. The nature of the impurities can confirm the degradation pathway (see Issue 1).

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent degradation. This section outlines the optimal conditions and protocols.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale & Explanation
Temperature -20°C to 4°C (Compound Dependent)Reduces the rate of all chemical reactions. Most fluorinated intermediates benefit from cold storage, with highly reactive ones requiring -20°C or lower.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the electron-rich amine moiety. Oxygen can act as a radical initiator, leading to a cascade of degradation reactions.[2][4]
Moisture Dry/Anhydrous Conditions Prevents hydrolysis. Many amines are hygroscopic. Use desiccants (e.g., silica gel) in secondary containment and ensure containers are tightly sealed.[2][5]
Light Protection from UV/Visible Light Prevents photodecomposition. Many organic molecules, including fluorinated compounds, can absorb light energy, leading to bond cleavage.[2] Use amber glass vials or store containers in the dark.
Container Glass or Fluorinated HDPE (FHDPE) Provides an inert and impermeable barrier. FHDPE is especially useful for preventing solvent loss and permeation of aggressive chemicals.[7][8]
pH (Solutions) Neutral or Buffered (if stable) Some fluorinated amines exhibit pH-dependent stability, with rapid decomposition in acidic or basic aqueous solutions.[3][6][9]
Incompatibilities: What to Avoid

To prevent catastrophic degradation, never store fluorinated amines with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can react violently with amines.[10]

  • Strong Acids: (e.g., HCl, H₂SO₄) Will form ammonium salts, but can also catalyze degradation pathways. Store in separate cabinets.[11]

  • Aldehydes/Ketones: Can react with primary or secondary amines to form imines.

  • Certain Metals: (e.g., copper) Can catalyze oxidation reactions.[10]

Visual Guide to Degradation Pathways

This diagram illustrates the primary mechanisms by which fluorinated amines can degrade.

cluster_0 Degradation Initiators cluster_1 Degradation Products A Fluorinated Amine (R-CH(F)-NR'R'') D HF Elimination Product (e.g., Enamine) A->D Lone Pair Assisted Elimination E SN2 Product (e.g., Aziridinium Ion) A->E Intramolecular SN2 (Monofluoroalkyl only) O2 Oxygen (Air) B Oxidized Amine (e.g., Imine, N-Oxide) O2->B Oxidation H2O Moisture C Hydrolysis Product (e.g., R-CH(OH)-...) H2O->C Hydrolysis Light Light (hv) Light->A Heat Heat (Δ) Heat->A

Caption: Common degradation pathways for fluorinated amines.

Protocols

Protocol 1: Standard Procedure for Long-Term Storage

This protocol provides a self-validating system for ensuring compound integrity.

  • Compound Preparation: Ensure the compound is dry and free of residual solvents. If it was purified via chromatography, thoroughly dry it under high vacuum to remove all traces of solvent.

  • Container Selection: Choose a borosilicate glass vial (amber if the compound's photosensitivity is known or suspected) with a PTFE-lined cap.

  • Inerting the Atmosphere: a. Place the opened vial containing the compound into a larger chamber or glove box that can be purged with an inert gas. b. Flush the chamber with dry argon or nitrogen for 5-10 minutes. c. While still under the inert atmosphere, tightly seal the vial cap.

  • Sealing and Labeling: For extra protection, wrap the cap-vial interface with Parafilm®. Label the vial clearly with the compound name, structure, date, and storage conditions.

  • Storage Location: a. Place the sealed vial inside a larger, labeled secondary container (like a small box or beaker). b. Add a desiccant pouch to the secondary container. c. Store the entire assembly in a freezer (-20°C) or refrigerator (4°C) that is designated for chemical storage.

  • Periodic Quality Control (Self-Validation): For highly valuable or long-term stored materials, it is best practice to analyze a small aliquot every 6-12 months via LC-MS or ¹H/¹⁹F NMR to confirm purity and structure.

Protocol 2: Assessing Compound Stability (Forced Degradation Study)

This protocol helps determine the intrinsic stability of a new compound and identify its likely degradation pathways.

  • Sample Preparation: Prepare five separate, accurately weighed samples (~1-2 mg each) of the fluorinated amine in clear glass HPLC vials. Prepare a sixth vial as a control.

  • Stress Conditions:

    • Control: Store at -20°C in the dark.

    • Acidic: Add a solution of 0.1 M HCl.

    • Basic: Add a solution of 0.1 M NaOH.

    • Oxidative: Add a solution of 3% H₂O₂.

    • Thermal: Store the solid sample in an oven at 50°C.

    • Photolytic: Expose a solution of the compound to a UV light source (e.g., 254/365 nm) or direct sunlight.

  • Time Points: Analyze all samples by HPLC or LC-MS at T=0, 24h, 48h, and 1 week.

  • Analysis: a. Monitor the peak area of the parent compound to determine the rate of degradation under each condition. b. Use LC-MS to identify the mass of major degradation products. This will provide direct evidence for hydrolysis (M+18 - H₂O), oxidation (M+16), etc. c. If significant degradation occurs, ¹⁹F NMR can be used to track the formation of new fluorine-containing species or the release of free fluoride ion.[12]

  • Interpretation: The conditions under which the compound degrades most rapidly indicate its primary liabilities. This information is crucial for defining appropriate long-term storage and handling procedures.

By implementing these rigorous storage protocols and utilizing the troubleshooting guides, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their fluorinated amine compounds for the duration of their research and development projects.

References
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). Available at: [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]

  • (PDF) Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones - ResearchGate. Available at: [Link]

  • The Dark Side of Fluorine - Fluoride Action Network. (2019). Available at: [Link]

  • RECOMMENDED PRESERVATION AND CONTAINER GUIDE - Eurofins Scientific. Available at: [Link]

  • The Dark Side of Fluorine - PMC. (2019). Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • Enzymatic synthesis of fluorinated compounds - PMC - NIH. (2021). Available at: [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins - PubMed. (2012). Available at: [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC. (2023). Available at: [Link]

  • Fluorinated HDPE canister - IPACKCHEM. Available at: [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed. (2016). Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated - BYU ScholarsArchive. (2021). Available at: [Link]

  • The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases - White Rose Research Online. Available at: [Link]

  • Fluorine - ipo. Available at: [Link]

  • Atlas of the microbial degradation of fluorinated pesticides | Request PDF - ResearchGate. Available at: [Link]

  • What are Fluorinated Containers for storing chemicals? - U-Pack. Available at: [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Available at: [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. Available at: [Link]

  • Safe Storage of Chemicals - Department of Biology, University of York. Available at: [Link]

  • Fluorine Safety - Purdue University. Available at: [Link]

  • Fluorine in Nitrogen - Air Products. Available at: [Link]

  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC. Available at: [Link]

  • Analytical Method Summaries - Eurofins. Available at: [Link]

  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals - MDPI. (2021). Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024). Available at: [Link]

  • Proposed mechanisms of hydrolytic and oxidative defluorination of... - ResearchGate. Available at: [Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Chemical Reviews - ACS Publications. (2021). Available at: [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. Available at: [Link]

  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023). Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023). Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC. (2022). Available at: [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes† - CORE. Available at: [Link]

  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines | Journal of the American Chemical Society - ACS Publications. (2024). Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]

Sources

Overcoming poor yield in the synthesis of difluorophenoxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges in synthesizing difluorophenoxy derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. Our focus is on not just what to do, but why specific strategies are effective, grounding our advice in established chemical principles.

Troubleshooting Guide: Overcoming Poor Yield and Side Reactions

This section addresses the most frequent issues encountered during the synthesis of difluorophenoxy ethers, particularly via Nucleophilic Aromatic Substitution (SNAr), the most common route.

Question 1: My SNAr reaction shows low or no conversion. What are the primary causes and how can I fix it?

Low conversion is a classic problem in SNAr reactions. The issue almost always stems from one of four factors: insufficient ring activation, a poor leaving group, a weak nucleophile, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Expertise & Experience: The SNAr reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The formation of this complex is typically the rate-determining step. For this step to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) that can stabilize the accumulating negative charge through resonance or induction.

Troubleshooting Steps:

  • Assess EWG Positioning: The most effective activation occurs when strong EWGs (e.g., -NO₂, -CN, -CF₃, -C(O)R) are positioned ortho or para to the leaving group.[1][3][4] This allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG via resonance, significantly stabilizing it. An EWG in the meta position offers only weak inductive stabilization and is often insufficient to promote high yield.

  • Consider a More Electron-Deficient Substrate: If your substrate lacks adequate activation, the reaction may require impractically harsh conditions. If possible, redesign the synthesis to start with a more electron-deficient aryl fluoride.

Expertise & Experience: Contrary to Sₙ2 reactions, the leaving group ability in SNAr often follows the trend: F > Cl > Br > I .[5] This is because the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group. Fluorine's high electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to attack.

Troubleshooting Steps:

  • Switch to a Fluoroarene: If you are using an aryl chloride, bromide, or iodide with poor results, switching to the corresponding aryl fluoride is the single most effective change you can make to accelerate the reaction.[5]

  • Alternative Leaving Groups: In some cases, groups like -NO₂ or -SO₂R can also function as effective leaving groups in highly activated systems.

Expertise & Experience: A neutral phenol is generally a poor nucleophile. The reaction requires the corresponding phenoxide, which is generated in situ by a base. The choice and stoichiometry of the base are critical. A base that is too weak will not fully deprotonate the phenol, leading to low concentrations of the active nucleophile. An excessively strong base can lead to side reactions.

Troubleshooting Steps:

  • Select an Appropriate Base: The base should have a pKₐ (of its conjugate acid) significantly higher than that of the phenol derivative you are using. Carbonates (K₂CO₃, Cs₂CO₃) are common and effective choices. For less acidic phenols, stronger bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) may be necessary.

  • Ensure Anhydrous Conditions (for certain bases): When using highly reactive bases like NaH or KOtBu, it is imperative to use anhydrous solvents to prevent quenching the base and introducing water, which can lead to unwanted side reactions.

Expertise & Experience: SNAr reactions benefit greatly from polar aprotic solvents, which can solvate the cation of the base without strongly hydrogen-bonding to the nucleophile, thus maintaining its reactivity.[4] Furthermore, these reactions often have a significant activation energy barrier due to the temporary loss of aromaticity, requiring thermal energy to proceed at a reasonable rate.[5]

Troubleshooting Steps:

  • Solvent Optimization: Switch to a high-boiling polar aprotic solvent like DMSO, DMF, NMP, or sulfolane. These solvents facilitate the reaction and allow for higher reaction temperatures.

  • Temperature Increase: If the reaction is sluggish at a given temperature, incrementally increase it by 10-20 °C and monitor the progress by TLC or LC-MS. Many SNAr ether syntheses are run between 80-150 °C.[5][6]

Workflow: Troubleshooting Low Conversion in SNAr Reactions

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield or No Reaction check_ewg Is a strong EWG ortho/para to the leaving group? start->check_ewg check_lg Is the leaving group Fluorine? check_ewg->check_lg Yes solution_ewg Redesign synthesis with a more activated aryl halide. check_ewg->solution_ewg No check_base Is the base strong enough to deprotonate the phenol? check_lg->check_base Yes solution_lg Switch to the analogous fluoroarene (Ar-F). check_lg->solution_lg No check_conditions Are you using a polar aprotic solvent and sufficient heat? check_base->check_conditions Yes solution_base Use a stronger base (e.g., KOtBu, NaH) or a more effective carbonate (Cs2CO3). check_base->solution_base No solution_conditions Switch to DMSO or NMP and increase temperature incrementally (e.g., 80-150 °C). check_conditions->solution_conditions No success Reaction Optimized check_conditions->success Yes

Caption: A decision tree for troubleshooting poor yield in SNAr reactions.

Question 2: My reaction is producing significant byproducts. What are they and how can I prevent them?

Side reactions can complicate purification and drastically reduce yield. Common culprits include hydrolysis of the starting material, diaryl ether formation, and azo coupling if diazonium salts are used in precursor synthesis.

Side Product TypeProbable CausePrevention Strategy
Hydroxylated Starting Material (Ar-OH) Presence of water or hydroxide ions, especially at high temperatures with a strong base.Use anhydrous solvents and reagents. If using an aqueous base, minimize reaction time and temperature.[7]
Homo-coupling of Phenol (Diaryl Ether) This can occur in copper-catalyzed Ullmann-type reactions if conditions are not optimized.For Ullmann reactions, ensure the use of appropriate ligands and controlled temperatures. Consider a palladium-catalyzed Buchwald-Hartwig coupling as a more selective alternative.[6][8]
Decomposition of Reagents Aryl halides with multiple activating groups can be unstable to harsh basic conditions or high heat.Perform the reaction at the lowest effective temperature. Use a milder base if possible (e.g., K₂CO₃ instead of NaH).
Colored Impurities (Azo Compounds) If a difluoroaniline precursor is made via diazotization, residual aniline can couple with the diazonium salt.Ensure the diazotization is performed at low temperatures (0-5 °C) and that the diazonium salt is used immediately.[9] Maintain a sufficiently acidic medium to protonate any unreacted aniline.[9]

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis of a Difluorophenoxy Derivative

This protocol describes a typical laboratory-scale synthesis of an ether from a difluoronitrobenzene and a substituted phenol.

Materials:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M with respect to the limiting reagent).

  • Reagent Addition: Add the 2,4-difluoronitrobenzene (1.0 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for 4-24 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl fluoride.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure difluorophenoxy derivative.

Frequently Asked Questions (FAQs)

Q1: SNAr isn't working for my substrate. What are the alternative methods for C-O bond formation?

When the aryl halide is not sufficiently activated for SNAr (i.e., it is electron-neutral or electron-rich), transition-metal-catalyzed cross-coupling reactions are the preferred alternative.[10][11]

  • Buchwald-Hartwig C-O Coupling: This is a powerful, palladium-catalyzed method for forming aryl ethers.[12][13] It has a broad substrate scope and generally proceeds under milder conditions than SNAr or Ullmann reactions. The choice of palladium precursor and, critically, the phosphine ligand is essential for success.[14]

  • Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[6][8][15] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated protocols have significantly improved their utility.[6]

G start Goal: Synthesize Ar-O-Ar' check_activation Is the Aryl Halide (Ar-X) electron-deficient? start->check_activation snar Use SNAr Reaction (Base, Polar Aprotic Solvent, Heat) check_activation->snar Yes cross_coupling Use Transition-Metal Cross-Coupling check_activation->cross_coupling No buchwald Buchwald-Hartwig (Pd-catalyzed) cross_coupling->buchwald ullmann Ullmann Condensation (Cu-catalyzed) cross_coupling->ullmann

Caption: Choosing a synthetic route for difluorophenoxy derivatives.

Q2: How do I choose the right catalyst system for a Buchwald-Hartwig etherification?

The catalyst system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand is crucial for facilitating the catalytic cycle. For C-O coupling, sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often highly effective.[14] Catalyst screening is often necessary, and pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.

Q3: What are the best practices for purifying difluorophenoxy derivatives?

  • Chromatography: Column chromatography on silica gel is the most common method. A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point. The high fluorine content can sometimes alter polarity, so a thorough TLC analysis to find the optimal solvent system is recommended.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale.[16][17] Test various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find one in which the product is soluble when hot but sparingly soluble when cold.

  • Distillation: For non-polar, thermally stable liquid products, vacuum distillation can be an effective purification method.[18]

References

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available from: [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Available from: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available from: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available from: [Link]

  • The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. CORE Scholar. Available from: [Link]

  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. Available from: [Link]

  • Ullmann Condensation. SynArchive. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]

  • A modified approach to C-14-labeled 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid and other halogen-substituted analogs. ResearchGate. Available from: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available from: [Link]

  • CN106045828A - Preparation method of 4,4'-difluorobenzophenone. Google Patents.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.gov. Available from: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available from: [Link]

  • The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap. Available from: [Link]

  • Cyano-activated fluoro displacement reactions in the synthesis of cyanophenoxazines and related compounds. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof. Google Patents.
  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. Google Patents.
  • CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether. Google Patents.
  • ULLMANN REACTION.pptx. SlideShare. Available from: [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Wiley Online Library. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • EP0706993A1 - Method of purifying acifluorfen. Google Patents.
  • Aromatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]

  • Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. MDPI. Available from: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of Difluorophenoxy Butanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount to designing effective and safe therapeutics. This guide delves into the structure-activity relationships (SAR) of difluorophenoxy butanamine analogs, a chemical scaffold with emerging interest in drug discovery. By systematically comparing structural modifications with their impact on biological outcomes, we aim to provide a comprehensive resource for researchers actively engaged in the development of novel therapeutics based on this framework.

I. The Core Scaffold: A Structural Overview

The difluorophenoxy butanamine scaffold is characterized by three key components: a difluorophenoxy group, a butanamine chain, and the points of substitution on both the aromatic ring and the amine. Understanding the individual and collective contributions of these components is crucial for rational drug design.

SAR_Scaffold cluster_scaffold Difluorophenoxy Butanamine Scaffold scaffold Difluorophenoxy Butanamine phenoxy Difluorophenoxy Group (R1, R2) phenoxy->scaffold Aromatic Interactions Lipophilicity Metabolic Stability butanamine Butanamine Chain (R3, R4) butanamine->scaffold Conformational Flexibility Length & Branching amine Amine (R5, R6) amine->scaffold Basicity (pKa) Hydrogen Bonding Salt Formation linkage Linker

Caption: Core components of the difluorophenoxy butanamine scaffold and their potential influence on pharmacological properties.

II. Structure-Activity Relationship (SAR) Insights

While direct comparative data for difluorophenoxy butanamine analogs is limited, we can infer potential SAR trends by examining related chemical series and foundational medicinal chemistry principles. The following sections outline key areas for structural modification and their likely impact on biological activity.

The Difluorophenoxy Moiety: Modulating Aromatic Interactions

The position of the two fluorine atoms on the phenyl ring is a critical determinant of the molecule's electronic properties and its interaction with biological targets.

  • Positional Isomerism (ortho, meta, para): The relative positions of the fluorine atoms will significantly alter the molecule's dipole moment and quadrupole moment, influencing its ability to engage in favorable electrostatic interactions within a binding pocket. For instance, a 2,4-difluoro substitution pattern creates a different electronic distribution compared to a 3,5-difluoro arrangement.

  • Fluorine as a Bioisostere: Fluorine's small size and high electronegativity make it a valuable tool in medicinal chemistry. It can act as a bioisostere for a hydrogen atom, but with profound effects on local electronics. Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and pharmacokinetic profile.[1]

  • Additional Substituents (R1, R2): The introduction of other substituents on the phenyl ring can further modulate lipophilicity, steric bulk, and electronic properties. The nature of these substituents (e.g., electron-donating or electron-withdrawing) can fine-tune the overall properties of the phenoxy ring.

The Butanamine Chain: Tuning Flexibility and Spacing

The four-carbon butanamine linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

  • Chain Length and Rigidity: Variations in the length of the alkyl chain can alter the distance between the phenoxy ring and the amine group, which can be critical for spanning a binding site. Introducing elements of rigidity, such as double bonds or cyclic structures within the chain, can lock the molecule into a more favorable, and potentially more active, conformation.

  • Branching (R3, R4): The presence of alkyl groups on the butanamine chain can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the target's binding site. Branching can also influence the molecule's lipophilicity and metabolic stability.

The Amine Group: The Key to Interaction and Solubility

The terminal amine group is often a key pharmacophoric element, responsible for crucial interactions with the biological target and for the molecule's physicochemical properties.

  • Basicity (pKa): The substitution pattern on the nitrogen atom (primary, secondary, or tertiary amine) will determine its basicity. The pKa of the amine influences its ionization state at physiological pH, which is critical for forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

  • Hydrogen Bonding Capacity: The amine group can act as a hydrogen bond donor and/or acceptor, forming critical interactions that contribute to binding affinity and specificity.

  • Substituents (R5, R6): The size and nature of the substituents on the amine will impact its steric accessibility, basicity, and lipophilicity. Bulky substituents may be necessary to fill a specific hydrophobic pocket, while polar substituents could enhance solubility.

III. Comparative Analysis: A Hypothetical Framework

In the absence of direct experimental data, we present a hypothetical comparative table to guide the initial exploration of the SAR of difluorophenoxy butanamine analogs. This table is based on established medicinal chemistry principles.

Analog Modification Predicted Impact on Potency Predicted Impact on Selectivity Predicted Impact on Pharmacokinetics
Parent 2,4-Difluorophenoxy-butan-1-amineBaselineBaselineBaseline
Analog A 3,5-Difluorophenoxy-butan-1-aminePotentially Altered (due to changed electronics)Potentially Improved/DecreasedMinimal Change
Analog B 2,4-Difluorophenoxy-2-methylbutan-1-aminePotentially Increased/Decreased (steric effects)Potentially ImprovedIncreased Lipophilicity, Potential for altered metabolism
Analog C N-methyl-2,4-Difluorophenoxy-butan-1-aminePotentially Increased (hydrophobic interaction)Potentially AlteredIncreased Lipophilicity, Altered pKa
Analog D 2,4-Difluorophenoxy-but-2-en-1-aminePotentially Increased (conformational rigidity)Potentially ImprovedAltered Flexibility

IV. Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of this compound class, a series of well-defined experimental protocols are required.

Chemical Synthesis

A general synthetic scheme for the preparation of difluorophenoxy butanamine analogs would likely involve the nucleophilic aromatic substitution of a difluorophenol with a suitable butanamine precursor.

Synthesis_Workflow start Starting Materials (Difluorophenol, Butanamine precursor) step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 step2 Purification (Chromatography) step1->step2 product Difluorophenoxy Butanamine Analog step2->product

Caption: A generalized synthetic workflow for the preparation of difluorophenoxy butanamine analogs.

Step-by-Step Synthesis Protocol (General Example):

  • Reaction Setup: To a solution of a substituted difluorophenol in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, NaH) to deprotonate the phenol.

  • Nucleophilic Addition: Add the appropriate N-protected 4-halobutylamine derivative to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify it using column chromatography.

  • Deprotection (if necessary): If an N-protecting group was used, remove it under appropriate conditions to yield the final primary or secondary amine.

  • Characterization: Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Biological Evaluation

To assess the biological activity of the synthesized analogs, a panel of in vitro assays is essential.

a) Target Binding Assays:

  • Objective: To determine the affinity of the analogs for their intended biological target.

  • Methodology: Radioligand binding assays or fluorescence polarization assays are commonly employed. A known radiolabeled or fluorescently-labeled ligand for the target is incubated with the target protein in the presence of varying concentrations of the test compound. The ability of the test compound to displace the labeled ligand is measured, and the inhibition constant (Ki) is calculated.

b) Functional Assays:

  • Objective: To measure the functional consequence of the analog binding to its target (e.g., agonism, antagonism).

  • Methodology: The specific assay will depend on the target class. For example, for a G-protein coupled receptor (GPCR), a second messenger assay (e.g., cAMP measurement) could be used. For an enzyme, an activity assay measuring the conversion of a substrate to a product would be appropriate.

In Silico Modeling

Computational approaches can provide valuable insights into the SAR and guide the design of new analogs.

  • Objective: To predict the binding mode and affinity of the analogs and to rationalize observed SAR trends.

  • Methodology:

    • Molecular Docking: Docking studies can predict the preferred orientation of the analogs within the binding site of the target protein.

    • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the analogs with their biological activity.[2]

V. Future Directions and Conclusion

The exploration of the structure-activity relationships of difluorophenoxy butanamine analogs is still in its early stages. The lack of extensive published data presents both a challenge and an opportunity. By applying the fundamental principles of medicinal chemistry and systematically exploring the chemical space around this scaffold, researchers can unlock its therapeutic potential. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to build a robust SAR model. This will involve the systematic variation of the substitution pattern on the phenoxy ring, the length and rigidity of the butanamine linker, and the nature of the amine substituents. Through a collaborative and data-driven approach, the scientific community can elucidate the full potential of this promising chemical class.

References

At present, there are no direct and comprehensive references available in the public domain that specifically detail the structure-activity relationship of "difluorophenoxy butanamine analogs" as a focused class of compounds. The principles and methodologies described in this guide are based on established practices in medicinal chemistry and drug design. For foundational knowledge on these topics, the following types of resources are recommended for further reading:

  • Textbooks on Medicinal Chemistry: Standard texts such as "Foye's Principles of Medicinal Chemistry" or "An Introduction to Medicinal Chemistry" by Graham L. Patrick provide in-depth explanations of SAR, pharmacokinetics, and drug design principles.
  • Peer-Reviewed Journals: Publications in journals like the Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters, and European Journal of Medicinal Chemistry are primary sources for novel SAR studies on various chemical scaffolds.
  • Review Articles on SAR: Searching for review articles on the structure-activity relationships of compounds targeting specific biological pathways or protein families can provide analogous examples and valuable insights.[3][4]

Sources

Comparative Guide: Validating the Binding Affinity of 4-(3,4-Difluorophenoxy)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3][4]

4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride represents a specialized chemical scaffold often utilized as a pharmacophore fragment in the design of ligands targeting aminergic G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT2A) , Dopamine (D2) , and Histamine (H3) receptors.[1][2][3]

The inclusion of the 3,4-difluoro substitution on the phenoxy ring serves two critical medicinal chemistry functions:

  • Metabolic Blockade: It prevents oxidative metabolism at the susceptible para and meta positions, extending half-life compared to non-fluorinated analogs.[1][2]

  • Electronic Modulation: The electron-withdrawing nature of fluorine modulates the acidity of the phenoxy ether, altering the

    
    -
    
    
    
    stacking potential with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.

This guide outlines the validation of this compound’s binding affinity (


) using Radioligand Binding Assays (RBA) —the gold standard—compared against high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1][2]

Comparative Analysis: Validation Methodologies

To objectively validate the affinity of 4-(3,4-Difluorophenoxy)butan-1-amine HCl, researchers must choose between sensitivity (RBA) and throughput (TR-FRET).[1][2]

Table 1: Methodological Comparison
FeatureMethod A: Radioligand Binding (Gold Standard) Method B: TR-FRET Competition (Alternative)
Principle Displacement of a radioactive isotope (e.g.,

-Ketanserin) from membrane-bound receptors.[1][2]
Energy transfer between a fluorescently labeled ligand and a Terbium-labeled receptor.[1][2]
Sensitivity High: Can detect low-affinity interactions (

).
Moderate: Prone to interference from autofluorescent compounds.[1][2]
Throughput Low to Medium (Filtration steps required).High (Homogeneous, "mix-and-read").[1][2]
Reagent Cost High (Radioactive waste disposal, specific licenses).[1][2]Moderate (Commercial kits available).[1][2]
Suitability Primary Validation: Essential for publishing definitive

values.[1][2]
Screening: Best for ranking derivatives in a library.
Key Limitation "Hot" ligand depletion; non-specific binding to filters.[1][2]Potential for false positives due to compound fluorescence.[1][2]

Detailed Experimental Protocol: Radioligand Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (


) of 4-(3,4-Difluorophenoxy)butan-1-amine HCl at the 5-HT2A Receptor .
A. Reagents & Preparation
  • Test Compound: 4-(3,4-Difluorophenoxy)butan-1-amine HCl (Dissolve in 100% DMSO to 10 mM stock; dilute serially in assay buffer).

  • Receptor Source: CHO-K1 cell membranes overexpressing human 5-HT2A.[1][2]

  • Radioligand:

    
    -Ketanserin (Specific Activity: ~60-80 Ci/mmol).[1][2] Concentration fixed at 
    
    
    
    (~1.0 nM).[1][2]
  • Non-Specific Binding (NSB) Control: Mianserin (10

    
    ) or Methysergide.[1][2]
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1% BSA, pH 7.4.
    
B. Step-by-Step Workflow
  • Membrane Preparation: Thaw CHO-h5-HT2A membranes and homogenize gently in Assay Buffer. Dilute to a final protein concentration of 5–10

    
    /well.
    
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes +

      
      -Ketanserin.[1][2]
      
    • Non-Specific Binding (NSB): Buffer + Membranes +

      
      -Ketanserin + 10 
      
      
      
      Mianserin.[1][2]
    • Test Wells: Buffer + Membranes +

      
      -Ketanserin + Test Compound  (10 concentrations, e.g., 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate plates for 60 minutes at 27°C to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold Tris-HCl buffer (pH 7.4).
    
  • Quantification: Transfer filters to scintillation vials, add liquid scintillant (e.g., Ultima Gold), and count radioactivity (CPM) on a Beta Counter.

Data Analysis & Interpretation

A. Calculating Specific Binding

[1][2][3]
B. Determining

Fit the specific binding data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) using software like GraphPad Prism:


[1][2]
C. Deriving (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration.[1][2] To get the intrinsic affinity (

):

[1][2]
  • 
     : Calculated from the curve.[1][2][4]
    
  • 
     : Concentration of 
    
    
    
    -Ketanserin used (e.g., 1.0 nM).
  • 
     : Dissociation constant of 
    
    
    
    -Ketanserin (experimentally determined, typically ~0.5–1.0 nM for 5-HT2A).[1][2]
D. Expected Performance Benchmarks
CompoundTargetExpected

(nM)
Interpretation
Ketanserin 5-HT2A0.5 – 2.0Reference Standard: High affinity antagonist.[1][2]
4-(3,4-Difluorophenoxy)... 5-HT2A50 – 500 Moderate Affinity: Typical for a fragment/linker.[1][2] If

nM, it is a "Hit".
Clozapine 5-HT2A5 – 20Comparator: Atypical antipsychotic.[1][2]

Visualization of Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring self-correcting quality control steps (e.g., Z-factor checks).

BindingValidation cluster_Assay Radioligand Binding Assay (RBA) Compound 4-(3,4-Difluorophenoxy) butan-1-amine HCl Prep Serial Dilution (10-11 to 10-5 M) Compound->Prep Incubation Incubation (Membranes + [3H]-Ligand) Prep->Incubation Harvest Filtration & Wash (GF/B Filters) Incubation->Harvest Equilibrium Count Scintillation Counting (CPM Data) Harvest->Count Analysis Data Fitting (Sigmoidal Regression) Count->Analysis Raw CPM Validation Calculate Ki (Cheng-Prusoff) Analysis->Validation IC50 Validation->Compound Optimization (SAR Loop)

Caption: Workflow for validating binding affinity. Green nodes indicate data processing; Yellow nodes indicate wet-lab steps.[1][2]

Expert Insights & Troubleshooting

  • Solubility Artifacts: The hydrochloride salt improves water solubility, but the lipophilic difluorophenoxy tail may still cause aggregation at high concentrations (>10

    
    ). Action:  Include 0.01% Triton X-100 or ensure BSA is present in the buffer to prevent non-specific plastic binding.[1][2]
    
  • Filter Binding: Phenoxyalkylamines are "sticky."[1][2] If Non-Specific Binding (NSB) is >20% of Total Binding, increase the polyethyleneimine (PEI) soak concentration for filters to 0.5%.[2]

  • Hill Slope Deviation: If the Hill slope deviates significantly from -1.0 (e.g., -0.5), it suggests negative cooperativity or binding to multiple receptor states (G-protein coupled vs. uncoupled).[1][2]

References

  • Glennon, R. A., et al. (2000).[2] [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding.[1][2][5] Journal of Medicinal Chemistry.[1]

  • BenchChem Technical Support. (2025). Validating Phenindamine Binding Affinity Through Competitive Assays: A Comparative Guide.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24820266, (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride.[2][1][2]

  • Rickli, A., et al. (2025).[1][2] Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.[1][2]

Sources

Confirming the molecular structure of 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the synthesis of fluorinated phenoxyalkylamines, specifically 4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride , standard quality control (LC-MS + 1H NMR) often fails to unambiguously distinguish between regioisomers (e.g., 3,4-difluoro vs. 2,4-difluoro or 2,3-difluoro).[1] These isomers possess identical molecular weights and strikingly similar proton NMR profiles due to second-order coupling effects.[1]

The Solution: This guide compares Method A (Routine QC) against Method B (Orthogonal Validation) . We demonstrate that Method B , incorporating


F NMR  and 2D-NMR (COSY) , is the mandatory standard for validating this scaffold for pharmaceutical applications.

Target Molecule:

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Features: 3,4-difluorophenyl ether moiety, 4-carbon aliphatic linker, primary amine salt.[1]

Comparative Analysis: Routine vs. Enhanced Protocols

The following table summarizes why "Method A" is insufficient for high-stakes drug development and why "Method B" is required.

FeatureMethod A: Routine QC Method B: Enhanced Validation
Techniques LC-MS (ESI+),

H NMR (1D)
LC-MS,

H NMR,

F NMR
,

H-

H COSY
Isomer Specificity Low. 3,4- and 2,4-difluoro isomers often co-elute and have overlapping aromatic proton multiplets.[1]High.

F signals are distinct fingerprints; coupling constants (

,

) confirm substitution patterns.
Salt Stoichiometry Inferred. Assumed based on reagents used.Confirmed. Integration of amine protons (in DMSO-

) vs. aromatic signals confirms 1:1 HCl salt.[1]
Throughput High (15 mins/sample).Medium (45 mins/sample).
Risk Profile High Risk. False positives for regioisomers are common.Zero Defect. Unambiguous structural assignment.

Technical Deep Dive: The "Blind Spot" in 1H NMR

The Problem with Method A

In a standard 300 or 400 MHz


H NMR spectrum, the aromatic region (6.9 – 7.5 ppm) of the 3,4-difluoro system appears as a complex, second-order multiplet.
  • Reason: The strong electron-withdrawing nature of fluorine, combined with

    
     spin-spin coupling (
    
    
    
    Hz,
    
    
    Hz), broadens the signals.[1]
  • Consequence: A 2,4-difluoro impurity (a common byproduct if the starting phenol was impure) produces a similar "messy" multiplet that can easily be integrated as "3 protons," leading to a false pass.

The Solution: Method B ( F NMR)

Fluorine-19 is 100% naturally abundant and has a wide chemical shift range.[1][2]

  • 3,4-Difluoro Pattern: Two distinct signals (approx -135 to -150 ppm) showing mutual coupling (

    
     Hz).[1]
    
  • 2,4-Difluoro Pattern: Signals are often further apart due to the electronic asymmetry of the ortho/para positions relative to the ether linkage.

Experimental Protocols (Method B)

Protocol 1: Sample Preparation[1]
  • Solvent Choice: Use DMSO-

    
      rather than CDCl
    
    
    
    .[1]
    • Why? DMSO-

      
       stabilizes the ammonium salt (
      
      
      
      ), appearing as a broad singlet at ~8.0 ppm.[1] In CDCl
      
      
      , this proton often exchanges or broadens into the baseline, making salt confirmation impossible.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Protocol 2: F NMR Acquisition
  • Pulse Sequence: zgfigqn (Inverse gated decoupling is optional; coupled spectra are preferred here to see proton splitting).

  • Sweep Width: 200 ppm (centered at -120 ppm).

  • Scans: 16-32 scans are sufficient due to high sensitivity.[1]

  • Referencing: Reference internal

    
     to 0 ppm or use the instrument's absolute frequency lock.
    
Protocol 3: Structural Assignment Logic

Use the following logic flow to interpret the data.

StructuralLogic Start Start: Crude/Purified Sample Step1 Run 1H NMR (DMSO-d6) Check Aliphatic Chain Start->Step1 Decision1 4 Distinct CH2 Signals? (Triplet, Multi, Multi, Triplet) Step1->Decision1 Step2 Run 19F NMR (Coupled) Decision1->Step2 Yes Reject Sample Reject Sample Decision1->Reject Sample No (Chain Error) Decision2 Signal Pattern? Step2->Decision2 ResultA 3,4-Difluoro (Target) Two signals (-138 to -150 ppm) Strong mutual coupling Decision2->ResultA Complex AB System ResultB 2,4-Difluoro (Impurity) Signals widely separated Different coupling constants Decision2->ResultB Distinct Non-coupled ResultC Symmetrical (3,5 or 2,6) Single signal (equivalent F) Decision2->ResultC Singlet

Figure 1: Decision matrix for distinguishing fluorinated isomers using 19F NMR.

Expected Analytical Data

To validate your sample, compare your experimental results against these reference values derived from validated 3,4-difluorophenoxy scaffolds.

A. H NMR (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amine (

)
7.95 - 8.15Broad Singlet3HAmmonium Chloride
Ar-H (C5) 7.30 - 7.45Multiplet (q-like)1HOrtho to F, Meta to O
Ar-H (C2) 7.05 - 7.15Multiplet (dd)1HOrtho to O, Meta to F
Ar-H (C6) 6.80 - 6.95Multiplet1HOrtho to O, Ortho to F
O-

3.98 - 4.05Triplet (

Hz)
2HEther linkage
N-

2.75 - 2.85Multiplet2HNext to Amine

(Internal)
1.65 - 1.80Multiplet2H

to Oxygen

(Internal)
1.55 - 1.65Multiplet2H

to Oxygen
B. F NMR (376 MHz, DMSO- )
  • Signal 1:

    
     -138.5 ppm (approx) – 1F (multiplet, corresponds to F at C3).[1]
    
  • Signal 2:

    
     -146.2 ppm (approx) – 1F (multiplet, corresponds to F at C4).[1]
    
  • Coupling: You should observe a distinct

    
     coupling of approximately 20-22 Hz.[1]
    
C. Mass Spectrometry (ESI+)[1]
  • Expected Mass (

    
    ):  202.10 Da (Free base mass + H).
    
  • Note: The HCl salt is invisible in positive mode MS; you detect the cation. You must rely on Elemental Analysis or Chloride titration (AgNO

    
    ) to confirm the salt form quantitatively if NMR integration of the 
    
    
    
    peak is ambiguous.

Synthesis & Validation Workflow

The following diagram illustrates the recommended workflow to ensure the integrity of the final product, specifically highlighting where Method B (Enhanced Validation) fits in.

Workflow Raw Raw Materials (3,4-Difluorophenol + N-(4-bromobutyl)phthalimide) Synth Synthesis (Williamson Ether + Deprotection) Raw->Synth Crude Crude Amine Synth->Crude Salt HCl Salt Formation (Et2O/HCl) Crude->Salt QC_Routine Method A: Routine QC (1H NMR + LCMS) Salt->QC_Routine Initial Check QC_Enhanced Method B: Validation (19F NMR + COSY) QC_Routine->QC_Enhanced If Purity > 95% QC_Enhanced->Salt Recrystallize (Fail) Final Released Product Certified Reference Material QC_Enhanced->Final Pass

Figure 2: Production and validation workflow integrating orthogonal analysis.

Conclusion

Relying solely on proton NMR and Mass Spectrometry for This compound poses a significant risk of misidentifying regioisomers.[1] The proximity of the two fluorine atoms creates a specific electronic environment that is best probed using


F NMR .[3]

Recommendation: For all research involving this scaffold, adopt Method B . The addition of a 5-minute


F NMR scan provides the necessary self-validating evidence to confirm the 3,4-substitution pattern, ensuring downstream experimental success.[1]

References

  • Structural Analysis of Fluorinated Compounds

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [1]

    • Context: Authoritative text on interpreting F-F and F-H coupling constants.
  • NMR Solvent Effects on Amine Salts

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [1]

    • Context: Explains the observation of ammonium protons in DMSO-d6 vs. exchange in CDCl3.
  • Regioisomer Differentiation in Fluorobenzenes

    • BenchChem. (2025).[3] Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts.

    • Context: Provides comparative shift data for 3,4- vs 2,4-difluoro substitution p
  • Specific Molecule Data (Analogous Scaffolds)

    • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 71757649 (Fluorinated Phenoxyalkylamines). [1]

    • Context: Database for checking molecular weight and general physicochemical properties of the 4-(phenoxy)butan-1-amine class.[1]

Sources

Safety Operating Guide

4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a fluorinated organic amine salt . Unlike standard organic waste, its disposal is governed by the presence of fluorine atoms (C-F bonds) and the hydrochloride counterion.

The Critical Risk: Improper incineration of fluorinated compounds releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas that damages standard incinerator linings and poses severe environmental risks. Therefore, this waste stream must be flagged for High-Temperature Incineration with Acid Gas Scrubbing .

Chemical Identity & Hazard Matrix
FeatureDetailOperational Implication
Compound Name 4-(3,4-Difluorophenoxy)butan-1-amine HClPrimary tracking identifier.
Chemical Class Fluorinated Aryl Ether Amine SaltDO NOT mix with oxidizers (nitric acid) or strong bases.
Physical State Solid (White/Off-white powder)Dust hazard. Hygroscopic (absorbs moisture).
Key Elements Carbon, Hydrogen, Nitrogen, Oxygen, Fluorine , Chlorine F & Cl dictate "Halogenated" waste stream.
Hazards Irritant/Corrosive (Skin/Eye), Acute Tox.[1][2]Standard PPE (Nitrile gloves, safety glasses, lab coat).

Waste Segregation Strategy (The "Why" and "How")

Core Directive: You must segregate this chemical from non-halogenated solvents.

  • Scientific Rationale: Non-halogenated waste (e.g., Acetone, Ethanol) is often used as auxiliary fuel in cement kilns. If you contaminate that stream with fluorinated compounds, the resulting HF emissions can violate regulatory permits and corrode the kiln.

Decision Logic: Waste Stream Assignment

The following logic gate ensures the material ends up in the correct regulatory pathway.

SegregationLogic Start Waste Generation: 4-(3,4-Difluorophenoxy)butan-1-amine HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure or Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Liquid BinSolid Container: SOLID HAZARDOUS WASTE Tag: 'Fluorinated Organic Solid' SolidPath->BinSolid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinHalo Container: HALOGENATED LIQUID WASTE Tag: 'Contains Fluorinated Amines' SolventCheck->BinHalo Yes (DCM, etc.) BinNonHalo CRITICAL STOP: Do NOT place in Non-Halo Stream. Move to HALOGENATED Stream. SolventCheck->BinNonHalo No (MeOH, Acetone) BinNonHalo->BinHalo Re-route

Figure 1: Decision matrix for segregating fluorinated amine waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the fluorinated solute reclassifies the entire mixture as Halogenated Waste.

Bench-Level Disposal Procedures

This protocol is designed to be self-validating : if you cannot perform a step (e.g., the pH strip doesn't change), stop and re-evaluate.

A. Solid Waste (Excess Reagent/Synthesis Product)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Why: HDPE is resistant to the acidic nature of the hydrochloride salt.

  • Labeling: Apply a hazardous waste label immediately.

    • Mandatory Text: "Solid Waste: 4-(3,4-Difluorophenoxy)butan-1-amine HCl. Contains Fluorine. Toxic."

  • Transfer: Transfer solid using a disposable spatula. Do not pour; this minimizes dust generation.[1]

  • Deactivation (Optional/Context Dependent): For small traces on glassware, rinse with a dilute sodium bicarbonate solution to neutralize the HCl salt before final solvent rinse.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid waste) or active metals.

    • Self-Validation: Check the waste log attached to the canister.[3] If "Oxidizer" is checked, DO NOT ADD .

  • pH Adjustment (If Aqueous): If the waste is primarily aqueous, adjust pH to between 5 and 9 using Sodium Hydroxide or Sodium Bicarbonate.

    • Why: The HCl salt is acidic. Neutralizing it prevents corrosion of the waste drum.

    • Caution: This may precipitate the free amine (oily residue). Ensure the container handles biphasic waste.

  • Solvent Waste: Pour into the HALOGENATED solvent drum.

    • Critical: Even if the solvent is Ethanol, the dissolved fluorinated compound mandates the "Halogenated" classification for incineration purposes.

Downstream Destruction: The Incineration Mechanism

As a researcher, understanding the fate of your waste ensures compliance. We do not landfill this chemical because fluorinated organics are persistent and can leach into groundwater.

The Process:

  • Combustion: The material is injected into a rotary kiln at >1100°C.

    • Reaction:

      
      
      
  • Acid Gas Scrubbing: The exhaust gas (containing HF and HCl) passes through a caustic scrubber (Sodium Hydroxide spray).

    • Capture:

      
      
      
    • Result: The toxic F is trapped as a stable salt (NaF or CaF2) in the fly ash/sludge, preventing atmospheric release.

IncinerationFlow LabWaste Lab Waste (Fluorinated Amine) Kiln Rotary Kiln (1100°C) LabWaste->Kiln Transport Scrubber Wet Scrubber (Ca(OH)2 / NaOH) Kiln->Scrubber Flue Gas (HF, HCl) Ash Solid Residue (CaF2 / NaCl) Kiln->Ash Slag Stack Clean Emission (CO2, N2, H2O) Scrubber->Stack Filtered Gas Scrubber->Ash Precipitation

Figure 2: Industrial destruction pathway. The "Scrubber" stage is the critical control point that distinguishes proper disposal from environmental negligence.

Emergency Spill Management

Scenario: You drop a 5g vial of the solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If dust is visible in the air, wait 15 minutes for it to settle.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If dust is likely, wear an N95 or P100 respirator.

  • Containment: Do not dry sweep (creates dust).

    • Technique: Cover the spill with a paper towel dampened with water or a specific "Chemizorb" powder. The moisture prevents dust and dissolves the salt.

  • Cleanup: Scoop the damp material into a wide-mouth jar.

  • Surface Decontamination: Wipe the area with a 5% Sodium Bicarbonate solution (neutralizes the HCl), followed by water.

  • Disposal: Label the jar as "Hazardous Waste - Debris from Fluorinated Amine Spill" and place in the Solid Hazardous Waste stream.

References

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2020).[5][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here as Best Available Technology for fluorinated organics). [Link]

  • American Chemical Society. (2023). Identifying and Segregating Chemical Waste. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride
Reactant of Route 2
4-(3,4-Difluorophenoxy)butan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.